4-Iodo-1-methyl-1H-imidazole-5-carboxaldehyde
Description
Properties
IUPAC Name |
5-iodo-3-methylimidazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5IN2O/c1-8-3-7-5(6)4(8)2-9/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMQLLAOXIUEEBR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC(=C1C=O)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5IN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40378477 | |
| Record name | 4-Iodo-1-methyl-1H-imidazole-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40378477 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
189014-13-9 | |
| Record name | 4-Iodo-1-methyl-1H-imidazole-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40378477 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-Iodo-1-methyl-1H-imidazole-5-carboxaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and handling of 4-Iodo-1-methyl-1H-imidazole-5-carboxaldehyde. This compound is a valuable heterocyclic building block in medicinal chemistry, primarily utilized in the synthesis of more complex molecular architectures for drug discovery and development. The strategic placement of the iodo, methyl, and carboxaldehyde groups offers multiple reaction sites for derivatization.
Core Chemical Properties
This compound is a substituted imidazole derivative. Its key identifiers and physicochemical properties are summarized below.
General and Computed Chemical Properties
The following tables provide an overview of the general and computed chemical properties of this compound.[1][2]
| Identifier | Value |
| CAS Number | 189014-13-9 |
| Molecular Formula | C₅H₅IN₂O |
| Molecular Weight | 236.01 g/mol |
| IUPAC Name | 5-iodo-3-methylimidazole-4-carbaldehyde |
| Synonyms | 4-Iodo-1-methyl-1H-imidazole-5-carbaldehyde, 1-methyl-4-iodoimidazole-5-carboxaldehyde |
| Purity | Typically ≥98% |
| Computed Property | Value |
| XLogP3 | 0.5 |
| Hydrogen Bond Donor Count | 0 |
| Hydrogen Bond Acceptor Count | 3 |
| Rotatable Bond Count | 1 |
| Exact Mass | 235.94466 Da |
| Monoisotopic Mass | 235.94466 Da |
| Topological Polar Surface Area | 34.9 Ų |
| Heavy Atom Count | 9 |
| Formal Charge | 0 |
| Complexity | 120 |
Synthesis and Experimental Protocols
Representative Synthesis Protocol: Direct Iodination
This protocol describes a plausible method for the synthesis of this compound.
Materials:
-
1-methyl-1H-imidazole-5-carboxaldehyde
-
Iodine (I₂)
-
Sodium Iodide (NaI) or Potassium Iodide (KI) (as a co-solvent to dissolve iodine)
-
A suitable base (e.g., Sodium Hydroxide, NaOH)
-
Water
-
Organic solvent for extraction (e.g., Ethyl Acetate, Dichloromethane)
-
Solvents for recrystallization (e.g., Isopropanol/n-hexane mixture)
Procedure:
-
Preparation of the Imidazole Solution: Dissolve 1-methyl-1H-imidazole-5-carboxaldehyde in an aqueous solution of the base at room temperature or below (e.g., 0 °C).
-
Preparation of the Iodinating Agent: In a separate flask, dissolve iodine and sodium iodide in water.
-
Reaction: Slowly add the iodine solution dropwise to the cooled imidazole solution with constant stirring. The reaction is typically carried out at a low temperature (e.g., 0 °C) to control the reaction rate and improve selectivity. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, adjust the pH of the mixture to neutral (pH 7-9) using a dilute acid. The crude product may precipitate as a solid.
-
Isolation: The precipitated solid is collected by filtration. The filtrate can be extracted with an organic solvent to recover any remaining product. The organic layers are combined, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
Purification: The crude product is then purified by recrystallization from a suitable solvent system to yield the pure this compound.
Caption: General workflow for the synthesis of this compound.
Potential Biological Activity and Applications
While specific biological activities for this compound are not extensively documented, the imidazole nucleus is a key component in many biologically active molecules.[5] Derivatives of imidazole carboxaldehydes, such as thiosemicarbazones and hydrazones, have shown antifungal properties.[6]
The primary application of this compound is as a versatile intermediate in organic synthesis. The presence of the iodo group makes it an excellent substrate for various cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings, allowing for the introduction of diverse functional groups at the 4-position of the imidazole ring.[7] The aldehyde group can be readily converted into other functional groups or used in condensation reactions to build larger molecular scaffolds.
Caption: Logical relationships of this compound in synthesis.
Safety, Handling, and Storage
Detailed toxicological data for this compound is not available. However, based on related iodo-imidazole and imidazole-aldehyde compounds, appropriate precautions should be taken.
Safety and Handling:
-
Personal Protective Equipment (PPE): Wear appropriate protective clothing, chemical-resistant gloves, and safety goggles or a face shield.[8]
-
Engineering Controls: Use in a well-ventilated area, preferably within a chemical fume hood.[8] Ensure eyewash stations and safety showers are readily accessible.
-
Handling: Avoid inhalation of dust and contact with skin and eyes.[8] Avoid dust formation.
-
First Aid:
-
Skin Contact: Wash off immediately with plenty of soap and water.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing.
-
Inhalation: Move the person to fresh air.
-
Ingestion: Do NOT induce vomiting. Seek immediate medical attention.
-
Storage:
-
Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place.[9][10]
-
Sensitivities: The compound may be sensitive to light and air.[8] It is recommended to store under an inert atmosphere (e.g., Argon or Nitrogen).[8][10]
-
Temperature: Recommended storage is often refrigerated (0-8°C).[9] For solutions, storage at -20°C or -80°C is advisable for long-term stability.[11]
References
- 1. 4-Iodo-1-methyl-1H-imidazole-5-carbaldehyde | C5H5IN2O | CID 2773466 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. calpaclab.com [calpaclab.com]
- 3. benchchem.com [benchchem.com]
- 4. CN102432543A - Synthesis method of 4-iodo-1H-imidazole - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. Structural Studies and Investigation on the Activity of Imidazole-Derived Thiosemicarbazones and Hydrazones against Crop-Related Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. fishersci.com [fishersci.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. medchemexpress.com [medchemexpress.com]
Technical Guide: Physicochemical Characteristics of 4-Iodo-1-methyl-1H-imidazole-5-carboxaldehyde
For the attention of: Researchers, scientists, and drug development professionals.
This document provides a detailed overview of the known physicochemical properties, a plausible synthetic approach, and the potential applications of 4-Iodo-1-methyl-1H-imidazole-5-carboxaldehyde, a heterocyclic building block of interest in medicinal chemistry.
Core Physicochemical Characteristics
This compound is a substituted imidazole derivative. Its structure incorporates a methyl group at the N1 position, an iodine atom at the C4 position, and a formyl (carboxaldehyde) group at the C5 position, making it a versatile intermediate for further chemical modification.
Data Summary
The quantitative physicochemical properties of this compound are summarized in the table below. This data is compiled from computational models and information available in chemical databases.
| Property | Value | Source |
| Molecular Formula | C₅H₅IN₂O | [1] |
| Molecular Weight | 236.01 g/mol | [1] |
| CAS Number | 189014-13-9 | [2] |
| IUPAC Name | 4-Iodo-1-methyl-1H-imidazole-5-carbaldehyde | [1] |
| Appearance | Solid (Form reported as powder) | [3] |
| Purity (Commercial) | Typically ≥98% | |
| XLogP3 (Computed) | 0.5 | [1] |
| Hydrogen Bond Donors | 0 | [1] |
| Hydrogen Bond Acceptors | 3 | [1] |
| Rotatable Bond Count | 1 | [1] |
Synthesis and Characterization
Plausible Experimental Protocol: Multi-step Synthesis
A logical approach would involve the initial N-methylation of a suitable imidazole precursor, followed by iodination and formylation, or a variation thereof. The following represents a hypothetical, yet chemically sound, protocol.
-
Step 1: N-Methylation of Imidazole-5-carboxaldehyde. 1-methyl-1H-imidazole-5-carboxaldehyde can be synthesized by reacting imidazole-5-carboxaldehyde with a methylating agent such as methyl iodide or dimethyl sulfate in the presence of a base (e.g., sodium hydride) in an appropriate aprotic solvent (e.g., DMF or THF). The reaction is typically performed at room temperature and monitored by Thin Layer Chromatography (TLC).
-
Step 2: Iodination. The resulting 1-methyl-1H-imidazole-5-carboxaldehyde is then subjected to iodination. This can be achieved using an iodinating agent like N-Iodosuccinimide (NIS) or iodine monochloride (ICl) in a solvent such as dichloromethane (DCM) or acetonitrile. The regioselectivity of the iodination at the C4 position is a critical consideration.
-
Step 3: Purification. Following the reaction, the crude product is worked up, typically involving washing with an aqueous solution (e.g., sodium thiosulfate to quench excess iodine), extraction with an organic solvent, and drying. The final purification is achieved through column chromatography on silica gel to yield the pure this compound.
Caption: Plausible multi-step synthesis workflow for the target compound.
Analytical Characterization Workflow
The identity and purity of the synthesized compound would be confirmed using a standard suite of analytical techniques. While specific spectral data for this compound is not publicly available, the following workflow is standard practice.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectra are used to confirm the molecular structure, verifying the presence and connectivity of protons and carbons, including the aldehyde, methyl, and imidazole ring signals.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to confirm the exact molecular weight and elemental formula (C₅H₅IN₂O).
-
Chromatography: High-Performance Liquid Chromatography (HPLC) is used to determine the purity of the final compound.
Caption: Standard analytical workflow for compound characterization.
Biological Significance and Applications
Direct studies on the biological activity or signaling pathway modulation of this compound are not extensively documented in current literature. However, its structural motifs are of significant interest in drug discovery.
The iodo-imidazole scaffold is considered a "privileged structure" in medicinal chemistry. The iodine atom serves as a versatile synthetic handle for introducing molecular diversity, particularly through metal-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[4] The aldehyde group provides a reactive site for forming Schiff bases or for reductive amination, allowing for the attachment of other molecular fragments.
Derivatives of iodo-imidazoles are explored for a range of therapeutic applications, including:
-
Anticancer Agents: The imidazole core is present in molecules designed to inhibit enzymes involved in cancer progression.[5]
-
Antifungal and Antimicrobial Agents: Imidazole-based compounds are a well-established class of antifungal drugs.[4][6]
-
Histamine Receptor Ligands: The imidazole moiety is a key component of compounds that interact with histamine receptors.[6]
This compound is therefore best described as a key intermediate or building block for the synthesis of more complex, biologically active molecules.
Caption: Role as a building block in drug discovery pipelines.
References
- 1. 4-Iodo-1-methyl-1H-imidazole-5-carbaldehyde | C5H5IN2O | CID 2773466 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 189014-13-9|4-Iodo-1-methyl-1H-imidazole-5-carbaldehyde|BLD Pharm [bldpharm.com]
- 3. 1H-Imidazole-5-carboxaldehyde, 4-iodo-1-methyl- [cymitquimica.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
An In-depth Technical Guide to 4-Iodo-1-methyl-1H-imidazole-5-carboxaldehyde: A Key Building Block in Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Iodo-1-methyl-1H-imidazole-5-carboxaldehyde, with the CAS number 189014-13-9, is a crucial heterocyclic intermediate in modern medicinal chemistry. Its unique structural features, particularly the presence of a reactive iodine atom and an aldehyde group on the imidazole scaffold, make it a valuable building block for the synthesis of complex molecules. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and significant applications, with a special focus on its emerging role in the development of Proteolysis Targeting Chimeras (PROTACs), a revolutionary therapeutic modality. Detailed experimental protocols, quantitative data, and pathway visualizations are presented to support researchers in their drug discovery and development endeavors.
Chemical and Physical Properties
This compound is a solid compound at room temperature with the molecular formula C5H5IN2O.[1][2] A summary of its key chemical and physical properties is presented in Table 1.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 189014-13-9 | [2] |
| Molecular Formula | C5H5IN2O | [1][2] |
| Molecular Weight | 236.01 g/mol | [2] |
| IUPAC Name | This compound | [2] |
| Synonyms | 4-Iodo-1-methyl-1H-imidazole-5-carbaldehyde, 5-Iodo-3-methylimidazole-4-carbaldehyde | [2] |
| Appearance | Solid | [1] |
| Purity | Typically >97% | [3] |
Synthesis of this compound
The synthesis of this compound can be approached through a multi-step process starting from readily available imidazole. A plausible synthetic route involves the initial iodination of imidazole, followed by N-methylation and subsequent formylation.
Experimental Protocol: Synthesis of the Precursor 4-Iodo-1H-imidazole
A common method for the synthesis of the key intermediate, 4-iodo-1H-imidazole, involves the direct iodination of imidazole followed by purification.[4][5][6]
Materials:
-
Imidazole
-
Sodium hydroxide (NaOH)
-
Sodium iodide (NaI)
-
Iodine (I2)
-
Concentrated hydrochloric acid (HCl)
-
Water
-
Isopropanol
-
n-Hexane
-
Ethyl acetate
Procedure:
-
Dissolve sodium hydroxide (0.60 mol) in 150 mL of water and, after cooling to room temperature, add imidazole (0.60 mol) and stir until dissolved.[4]
-
In a separate flask, dissolve sodium iodide (0.23 mol) in 45 mL of water, cool to room temperature, and then add iodine (0.15 mol).[4]
-
Add the iodine/sodium iodide solution dropwise to the imidazole/sodium hydroxide solution at 0°C.[4]
-
Continue the reaction at 0°C for 6 hours after the addition is complete.[4]
-
Adjust the pH of the reaction mixture to 7-8 with concentrated hydrochloric acid to precipitate a white solid.[4]
-
Filter the solid and extract the filtrate with ethyl acetate.[4]
-
Combine the precipitated solid with the residue from the evaporated organic extracts to obtain the crude product.[4]
-
The crude product, a mixture of 4-iodo-1H-imidazole and 4,5-diiodo-1H-imidazole, is then purified.[5] A method for purification involves refluxing with a mixture of water and ethanol, followed by filtration.[4]
-
The filtrate is cooled to crystallize the product, which is then collected by suction filtration.[4]
-
Recrystallization from a mixture of isopropanol and n-hexane yields pure 4-iodo-1H-imidazole.[4][5] A total yield of 70.2% has been reported for this process.[5]
Subsequent N-methylation and C5-formylation
Following the synthesis of 4-iodo-1H-imidazole, the next steps would involve:
-
N-methylation: The nitrogen at position 1 of the imidazole ring can be methylated using a suitable methylating agent, such as methyl iodide or dimethyl sulfate, in the presence of a base.
-
C5-formylation: The aldehyde group can be introduced at the C5 position through a formylation reaction, such as the Vilsmeier-Haack reaction, which utilizes a Vilsmeier reagent generated from a substituted amide (like N,N-dimethylformamide, DMF) and phosphorus oxychloride (POCl3).[7]
Application in Proteolysis Targeting Chimeras (PROTACs)
The primary application of this compound in contemporary drug discovery is as a versatile building block for the synthesis of PROTACs.[8] PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by recruiting an E3 ubiquitin ligase.[8]
Role as a Synthetic Intermediate in PROTACs
The aldehyde functionality of this compound serves as a key handle for the attachment of linkers, which are crucial components of PROTACs that connect the POI-binding ligand to the E3 ligase-binding ligand. The iodo-substituted imidazole core can be further functionalized through various cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce diverse chemical moieties that can serve as ligands for E3 ligases or be part of the linker itself.[3]
PROTAC-Mediated Protein Degradation Pathway
The general mechanism of action for a PROTAC involves the formation of a ternary complex between the target protein, the PROTAC molecule, and an E3 ubiquitin ligase (e.g., Von Hippel-Lindau (VHL) or Cereblon (CRBN)). This proximity induces the ubiquitination of the target protein, marking it for degradation by the 26S proteasome.[9]
References
- 1. researchgate.net [researchgate.net]
- 2. 4-Iodo-1-methyl-1H-imidazole-5-carbaldehyde | C5H5IN2O | CID 2773466 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. 4-Iodoimidazole synthesis - chemicalbook [chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
An In-depth Technical Guide to 4-Iodo-1-methyl-1H-imidazole-5-carboxaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structure, nomenclature, and potential applications of 4-Iodo-1-methyl-1H-imidazole-5-carboxaldehyde. The document details its physicochemical properties, proposes a synthetic route, and explores its relevance as a building block in the development of targeted therapeutics, particularly in the realm of kinase inhibitors.
Core Structure and Nomenclature
This compound is a heterocyclic organic compound featuring an imidazole ring system. The imidazole ring is substituted with an iodine atom at the 4-position, a methyl group at the N1-position, and a carboxaldehyde (formyl) group at the 5-position.
Chemical Structure:
Caption: Chemical structure of this compound.
The systematic IUPAC name for this compound is 5-iodo-3-methylimidazole-4-carbaldehyde.[1] It is also commonly referred to as 4-Iodo-1-methyl-1H-imidazole-5-carbaldehyde.[1]
Physicochemical and Spectral Data
While experimental data for this compound is not extensively available in the literature, its key physicochemical properties have been computed and are summarized below. For comparative purposes, experimental data for the closely related compound, 4-methyl-1H-imidazole-5-carbaldehyde, is also provided.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C5H5IN2O | PubChem[1] |
| Molecular Weight | 236.01 g/mol | PubChem[1] |
| CAS Number | 189014-13-9 | PubChem[1] |
| XLogP3 | 0.5 | PubChem[1] |
| Hydrogen Bond Donor Count | 0 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |
| Rotatable Bond Count | 1 | PubChem[1] |
| Exact Mass | 235.94466 g/mol | PubChem[1] |
| Topological Polar Surface Area | 34.9 Ų | PubChem[1] |
Table 2: Experimental Data for the Related Compound 4-Methyl-1H-imidazole-5-carbaldehyde
| Property | Value | Source |
| Molecular Formula | C5H6N2O | PubChem[2] |
| Molecular Weight | 110.11 g/mol | PubChem[2] |
| Melting Point | 168-170 °C | Sigma-Aldrich[3] |
| Appearance | Powder | Sigma-Aldrich[3] |
Experimental Protocols
Proposed Synthesis of this compound
Proposed Synthetic Pathway:
Caption: Proposed synthetic route to the target compound.
Step 1: Synthesis of 4-Iodo-1H-imidazole (Illustrative Protocol)
This procedure is adapted from established methods for the direct iodination of imidazole.
-
Materials: Imidazole, Sodium Hydroxide (NaOH), Iodine (I₂), Sodium Iodide (NaI), Hydrochloric Acid (HCl), Isopropanol, n-Hexane.
-
Procedure:
-
Dissolve sodium hydroxide and imidazole in water and cool the solution to 0 °C.
-
In a separate flask, prepare a solution of iodine and sodium iodide in water.
-
Slowly add the iodine solution to the imidazole solution at 0 °C with constant stirring.
-
Allow the reaction to proceed for several hours at 0 °C.
-
Adjust the pH of the reaction mixture to 7-9 with HCl to precipitate the crude product.
-
Filter the solid, wash with cold water, and dry under vacuum.
-
Recrystallize the crude product from a mixture of isopropanol and n-hexane to yield pure 4-iodo-1H-imidazole.
-
Step 2: N-Methylation of 4-Iodo-1H-imidazole (General Procedure)
-
Materials: 4-Iodo-1H-imidazole, a suitable base (e.g., NaH, K₂CO₃), a methylating agent (e.g., methyl iodide, dimethyl sulfate), and an appropriate solvent (e.g., DMF, acetonitrile).
-
Procedure:
-
Dissolve 4-iodo-1H-imidazole in the chosen solvent under an inert atmosphere.
-
Add the base and stir for a short period.
-
Add the methylating agent and allow the reaction to proceed at room temperature or with gentle heating until completion (monitored by TLC).
-
Quench the reaction, extract the product with an organic solvent, wash, dry, and concentrate.
-
Purify the residue by column chromatography to obtain 1-methyl-4-iodo-1H-imidazole.
-
Step 3: Formylation of 1-Methyl-4-iodo-1H-imidazole (General Procedure - Vilsmeier-Haack Reaction)
-
Materials: 1-Methyl-4-iodo-1H-imidazole, Vilsmeier reagent (prepared from POCl₃ and DMF).
-
Procedure:
-
Prepare the Vilsmeier reagent by slowly adding phosphorus oxychloride (POCl₃) to ice-cold dimethylformamide (DMF).
-
Add a solution of 1-methyl-4-iodo-1H-imidazole in DMF to the Vilsmeier reagent.
-
Heat the reaction mixture and monitor its progress by TLC.
-
After completion, cool the mixture and pour it into ice water, followed by neutralization with a base (e.g., NaOH or NaHCO₃).
-
Extract the product with an organic solvent, wash, dry, and concentrate.
-
Purify the crude product by column chromatography to yield this compound.
-
Application in Suzuki-Miyaura Cross-Coupling
The carbon-iodine bond in this compound serves as a reactive handle for various palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse substituents. The Suzuki-Miyaura coupling is a powerful method for forming new carbon-carbon bonds.
Experimental Workflow for Suzuki-Miyaura Coupling:
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Illustrative Protocol:
-
Materials: this compound, an aryl or heteroaryl boronic acid, a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)), a base (e.g., K₂CO₃, Cs₂CO₃), and a suitable solvent system (e.g., dioxane/water, DME).
-
Procedure:
-
In a reaction vessel, combine this compound, the boronic acid, and the base.
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen).
-
Add the degassed solvent and the palladium catalyst.
-
Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and stir until the starting material is consumed (monitored by TLC or LC-MS).
-
Cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer over anhydrous sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography to obtain the desired coupled product.
-
Role in Drug Discovery and Development
The imidazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. Substituted imidazoles are of particular interest as inhibitors of various protein kinases, which are key regulators of cellular signaling pathways often dysregulated in diseases such as cancer.[1][4][5][6] The ability to functionalize the 4-iodo position of the target molecule via cross-coupling reactions allows for the systematic exploration of structure-activity relationships (SAR) to develop potent and selective kinase inhibitors.
Potential Signaling Pathway Inhibition:
Derivatives of this compound could potentially be developed to target receptor tyrosine kinases (RTKs) like the Epidermal Growth Factor Receptor (EGFR), which plays a crucial role in cell proliferation and survival.
Caption: Potential mechanism of action for imidazole-based kinase inhibitors.
This guide serves as a foundational resource for researchers and professionals in the field of drug development, providing key information on the structure, synthesis, and potential applications of this compound as a versatile building block for novel therapeutics.
References
- 1. Imidazoles as Potential Anticancer Agents: An Update on Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4-methyl-1H-imidazole-5-carbaldehyde | C5H6N2O | CID 2795887 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-Methyl-5-imidazolecarboxaldehyde 99 68282-53-1 [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. Novel anticancer effect of substituted imidazole derivatives against urothelial carcinoma: integrating In vitro screening and molecular docking for target kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Spectroscopic and Analytical Profile of 4-Iodo-1-methyl-1H-imidazole-5-carboxaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic and analytical data for the heterocyclic compound 4-Iodo-1-methyl-1H-imidazole-5-carboxaldehyde. Due to the limited availability of published experimental spectra for this specific molecule, this document presents expected spectroscopic data based on the analysis of structurally related compounds. These estimations provide a valuable reference for researchers involved in the synthesis, characterization, and application of this and similar chemical entities.
Chemical Structure and Properties
IUPAC Name: this compound Molecular Formula: C₅H₅IN₂O[1] Molecular Weight: 236.01 g/mol [1] CAS Number: 189014-13-9[1]
Spectroscopic Data Summary
The following tables summarize the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These values are predicted based on data from analogous compounds and general principles of spectroscopy.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts
| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) |
| Aldehyde (CHO) | ~9.5-10.0 (s) | ~180-185 |
| Imidazole H-2 | ~7.5-8.0 (s) | ~135-140 |
| N-Methyl (N-CH₃) | ~3.7-4.0 (s) | ~30-35 |
| Imidazole C-2 | - | ~135-140 |
| Imidazole C-4 | - | ~80-90 |
| Imidazole C-5 | - | ~145-150 |
Predicted in CDCl₃ or DMSO-d₆ as solvent. Chemical shifts are referenced to tetramethylsilane (TMS). s = singlet.
Table 2: Predicted Infrared (IR) Absorption Bands
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| C=O Stretch (Aldehyde) | ~1670-1690 | Strong |
| C=N Stretch (Imidazole) | ~1580-1620 | Medium |
| C-H Stretch (Aromatic/Methyl) | ~2900-3100 | Medium-Weak |
| C-I Stretch | ~500-600 | Medium |
Table 3: Predicted Mass Spectrometry (MS) Data
| Ion | Expected m/z | Notes |
| [M]⁺ | 236 | Molecular Ion |
| [M+H]⁺ | 237 | Protonated Molecular Ion (in ESI+) |
| [M-CHO]⁺ | 207 | Fragment corresponding to loss of the aldehyde group |
| [M-I]⁺ | 109 | Fragment corresponding to loss of iodine |
m/z = mass-to-charge ratio. ESI = Electrospray Ionization.
Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data. Actual parameters may need to be optimized based on the specific instrument and sample concentration.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
¹H NMR Acquisition: Acquire the proton NMR spectrum using a 400 MHz or higher field spectrometer. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
¹³C NMR Acquisition: Acquire the carbon NMR spectrum on the same instrument. Due to the lower natural abundance of ¹³C, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary. Proton decoupling is typically used to simplify the spectrum.
-
Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shift scale to the TMS signal.
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is commonly used. Place a small amount of the powdered sample directly onto the ATR crystal.
-
Background Spectrum: Record a background spectrum of the empty ATR crystal to subtract atmospheric and instrumental interferences.
-
Sample Spectrum: Acquire the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹. The typical spectral range is 4000-400 cm⁻¹.
-
Data Analysis: The resulting spectrum will show absorption bands corresponding to the vibrational frequencies of the functional groups in the molecule.
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Ionization: Introduce the sample into the mass spectrometer. Electrospray ionization (ESI) is a common technique for this type of molecule, which produces a protonated molecular ion [M+H]⁺ in positive ion mode.
-
Mass Analysis: The mass analyzer (e.g., quadrupole or time-of-flight) separates the ions based on their mass-to-charge ratio (m/z).
-
Detection and Analysis: A detector records the abundance of each ion, generating a mass spectrum that shows the molecular weight and fragmentation pattern of the compound.
Workflow Visualizations
The following diagrams illustrate the general workflow for the synthesis and characterization of a chemical compound and the logical process of spectroscopic analysis.
Caption: General workflow for chemical synthesis and characterization.
Caption: Logical workflow for spectroscopic structure elucidation.
References
Navigating the Physicochemical Landscape of 4-Iodo-1-methyl-1H-imidazole-5-carboxaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
4-Iodo-1-methyl-1H-imidazole-5-carboxaldehyde, a substituted imidazole, presents a unique combination of functional groups—an aldehyde, an N-methylated imidazole ring, and an iodine substituent. These features make it a valuable intermediate for the synthesis of a diverse range of more complex molecules. However, the successful design of synthetic routes, formulation strategies, and analytical methods hinges on a thorough knowledge of its solubility in various solvent systems and its stability under different environmental conditions. This guide aims to provide a foundational understanding of these properties and to equip researchers with the necessary methodologies to generate this data in their own laboratories.
Physicochemical Properties
A summary of the basic physicochemical properties of this compound is provided in the table below.
| Property | Value | Source |
| Molecular Formula | C₅H₅IN₂O | PubChem[1] |
| Molecular Weight | 236.01 g/mol | PubChem[1] |
| CAS Number | 189014-13-9 | PubChem[1] |
| Appearance | White to pale yellow solid (inferred from related compounds) | N/A |
| XLogP3 | 0.5 | PubChem[1] |
Solubility Profile
Precise quantitative solubility data for this compound in a range of common laboratory solvents is not extensively documented in publicly available literature. However, based on the general solubility characteristics of structurally related iodo-imidazoles, a qualitative solubility profile can be inferred.
Qualitative Solubility Summary
| Solvent | Expected Solubility | Rationale/Comments |
| Water | Poorly soluble | The presence of the hydrophobic iodine atom and the aromatic imidazole ring likely limits aqueous solubility. |
| Dimethyl Sulfoxide (DMSO) | Soluble | A highly polar aprotic solvent known to dissolve a wide range of organic compounds. A related compound, 4-iodo-1H-imidazole, is highly soluble in DMSO.[2] |
| N,N-Dimethylformamide (DMF) | Soluble | Another polar aprotic solvent with strong solvating properties for many organic molecules. 4-iodo-1H-imidazole is soluble in DMF.[2] |
| Dichloromethane (DCM) | Soluble | A common halogenated organic solvent. 4-iodo-1H-imidazole is soluble in dichloromethane.[2] |
| Methanol | Slightly Soluble to Soluble | A polar protic solvent. The related 4-iodo-1H-imidazole is reported to be slightly soluble in methanol.[2] |
| Ethanol | Slightly Soluble to Soluble | Similar to methanol, solubility is expected but may not be as high as in aprotic polar solvents. |
| Acetonitrile | Slightly Soluble to Soluble | A polar aprotic solvent commonly used in chromatography. |
| Ethyl Acetate | Slightly Soluble | A moderately polar solvent. |
| Hexanes/Heptane | Poorly soluble | Non-polar aliphatic solvents are unlikely to effectively solvate this polar molecule. |
Note: The solubility of imidazole derivatives can be pH-dependent. The basic nitrogen atom in the imidazole ring can be protonated under acidic conditions, potentially increasing aqueous solubility.
Stability Profile
Potential Degradation Pathways:
-
Photodegradation: Exposure to UV or visible light may cause the cleavage of the carbon-iodine bond, leading to the formation of 1-methyl-1H-imidazole-5-carboxaldehyde and other degradation products.
-
Oxidation: The aldehyde functional group can be oxidized to a carboxylic acid, particularly in the presence of oxidizing agents or atmospheric oxygen over prolonged periods. The electron-rich imidazole ring may also be susceptible to oxidative degradation.
-
Hydrolysis: While generally stable, prolonged exposure to strong acidic or basic conditions at elevated temperatures could potentially lead to degradation of the imidazole ring or other reactions.
Recommended Storage Conditions:
To ensure the integrity of the compound, it is recommended to store this compound in a cool, dark place under an inert atmosphere (e.g., argon or nitrogen).[3] For long-term storage, refrigeration (2-8 °C) is advisable.[3]
Experimental Protocols
To address the lack of quantitative data, the following detailed experimental protocols are provided for determining the solubility and stability of this compound.
Thermodynamic Solubility Determination (Shake-Flask Method)
This method determines the equilibrium solubility of a compound in a given solvent.
Methodology:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume of the desired solvent in a sealed vial. The presence of undissolved solid is essential to ensure saturation.
-
Place the vial in a constant temperature shaker bath (e.g., 25 °C) and agitate for a sufficient period (typically 24-48 hours) to reach equilibrium.
-
-
Sample Collection and Preparation:
-
After the equilibration period, allow the suspension to settle.
-
Carefully withdraw a sample of the supernatant using a syringe fitted with a solvent-resistant filter (e.g., 0.22 µm PTFE) to remove all undissolved solids.
-
Dilute the filtrate with a suitable solvent to a concentration within the linear range of the analytical method.
-
-
Quantification:
-
Analyze the diluted filtrate using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
-
Prepare a calibration curve using standard solutions of this compound of known concentrations.
-
Calculate the concentration of the compound in the original saturated solution based on the calibration curve and the dilution factor.
-
Stability Study (Forced Degradation)
Forced degradation studies are conducted to identify potential degradation products and pathways and to develop stability-indicating analytical methods.
Methodology:
-
Stress Conditions:
-
Acidic Hydrolysis: Dissolve the compound in a solution of 0.1 M HCl and heat at a controlled temperature (e.g., 60 °C) for a defined period.
-
Basic Hydrolysis: Dissolve the compound in a solution of 0.1 M NaOH and heat at a controlled temperature (e.g., 60 °C) for a defined period.
-
Oxidative Degradation: Dissolve the compound in a solution containing a low concentration of hydrogen peroxide (e.g., 3%) and keep at room temperature.
-
Thermal Degradation: Store the solid compound in an oven at an elevated temperature (e.g., 80 °C).
-
Photostability: Expose a solution of the compound and the solid compound to a controlled light source (e.g., a photostability chamber with both UV and visible light).
-
-
Sample Analysis:
-
At specified time points, withdraw samples from each stress condition.
-
Neutralize the acidic and basic samples before analysis.
-
Analyze the samples using a stability-indicating HPLC method. This method should be capable of separating the parent compound from all significant degradation products. A diode array detector (DAD) is useful for comparing the UV spectra of the parent and degradant peaks.
-
Use Liquid Chromatography-Mass Spectrometry (LC-MS) to obtain mass information on the degradation products to aid in their identification.
-
Conclusion
While specific quantitative data on the solubility and stability of this compound is currently limited in the public domain, this technical guide provides a framework for understanding and evaluating these critical parameters. Based on the chemistry of related compounds, it is anticipated to be soluble in polar aprotic organic solvents and potentially susceptible to photodegradation and oxidation. The experimental protocols detailed herein offer a systematic approach for researchers to generate robust and reliable data, enabling the confident application of this versatile building block in their research and development endeavors. It is strongly recommended that researchers perform these evaluations to ascertain the precise solubility and stability characteristics under their specific experimental conditions.
References
Synthesis of 4-Iodo-1-methyl-1H-imidazole-5-carboxaldehyde Precursors: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic pathways leading to 4-iodo-1-methyl-1H-imidazole-5-carboxaldehyde, a key intermediate in pharmaceutical research and development. The document details the synthesis of its essential precursors, 1-methylimidazole and 1-methyl-1H-imidazole-5-carboxaldehyde, presenting detailed experimental protocols, quantitative data, and process visualizations to facilitate reproducible and efficient laboratory synthesis.
Introduction
This compound is a valuable building block in medicinal chemistry, offering a scaffold for the development of novel therapeutic agents. The strategic placement of the iodo and formyl groups on the 1-methylimidazole core allows for a diverse range of chemical modifications, making it an attractive starting material for the synthesis of complex heterocyclic compounds. This guide outlines a logical and experimentally validated synthetic route, commencing with the methylation of imidazole, followed by formylation, and culminating in the selective iodination to yield the target compound.
Overall Synthetic Pathway
The synthesis of this compound can be conceptually broken down into three primary stages: the synthesis of 1-methylimidazole, the subsequent formylation to 1-methyl-1H-imidazole-5-carboxaldehyde, and the final iodination.
Biological significance of the imidazole scaffold in drug discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The imidazole scaffold, a five-membered aromatic heterocycle containing two nitrogen atoms, stands as a privileged structure in medicinal chemistry. Its unique physicochemical properties and versatile biological activities have cemented its role as a cornerstone in the development of a wide array of therapeutic agents. This technical guide provides a comprehensive overview of the biological significance of the imidazole moiety in drug discovery, detailing its interaction with various biological targets, summarizing key quantitative data, and providing detailed experimental protocols for its evaluation.
Physicochemical Properties and Biological Significance
The therapeutic versatility of the imidazole nucleus is rooted in its distinct electronic and structural features. As a polar and ionizable aromatic compound, it can significantly enhance the pharmacokinetic properties of drug candidates, addressing common challenges related to solubility and bioavailability.[1]
Key Physicochemical Properties:
-
Aromaticity and π-π Interactions: The aromatic nature of the imidazole ring, with its sextet of π-electrons, contributes to its stability and allows for π-π stacking interactions with biological targets such as proteins and nucleic acids.[1]
-
Amphoteric Nature: Imidazole can act as both a weak acid and a weak base. The pKa of the conjugate acid is approximately 7, making it a relevant proton donor or acceptor at physiological pH, which is crucial for forming ionic interactions and hydrogen bonds within receptor binding pockets.[1]
-
Hydrogen Bonding: The imidazole ring is an excellent hydrogen bond donor (via the N-H group) and acceptor (via the sp2-hybridized nitrogen). This dual capability allows for precise orientational binding to biological macromolecules.[1]
-
Coordination Chemistry: The nitrogen atoms of the imidazole ring can coordinate with various metal ions, a property that is integral to the mechanism of action of certain imidazole-containing drugs.[2]
These properties enable imidazole-containing compounds to interact with a wide range of biological targets, leading to a broad spectrum of pharmacological activities, including anticancer, antifungal, anti-inflammatory, and antihypertensive effects.[2][3][4]
Therapeutic Applications and Mechanisms of Action
The imidazole scaffold is a key component in numerous clinically successful drugs across various therapeutic areas.
Anticancer Activity
Imidazole derivatives have emerged as a significant class of anticancer agents, targeting various hallmarks of cancer.[2][5][6] Their mechanisms of action are diverse and include:
-
Kinase Inhibition: Many imidazole-based compounds act as potent inhibitors of protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer.[7][8] For instance, nilotinib, an imidazole derivative, is a tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia.[9] Imidazole scaffolds can competitively bind to the ATP-binding site of kinases, blocking their catalytic activity.[10]
-
DNA Intercalation and Alkylation: Certain imidazole derivatives can intercalate into the DNA double helix or act as alkylating agents, disrupting DNA replication and transcription and ultimately leading to cancer cell death.
-
Microtubule Disruption: Some imidazole compounds interfere with the polymerization of tubulin, a key component of microtubules. This disruption of the cytoskeleton arrests the cell cycle and induces apoptosis.[2][6]
Antifungal Activity
Imidazole-containing drugs are mainstays in the treatment of fungal infections.[11][12][13][14][15][16] Their primary mechanism of action involves the inhibition of the fungal cytochrome P450 enzyme lanosterol 14α-demethylase.[12][14][16] This enzyme is essential for the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[12][14] Inhibition of this enzyme disrupts membrane integrity, leading to fungal cell death.[12] Notable examples of imidazole antifungal agents include ketoconazole, miconazole, and clotrimazole.[12][16][17]
Anti-inflammatory Activity
Imidazole derivatives have also demonstrated significant anti-inflammatory properties.[10][18][19] A key target for these compounds is the p38 mitogen-activated protein (MAP) kinase.[1][10] The p38 MAPK pathway plays a central role in the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β).[10] By inhibiting p38 MAPK, imidazole-based compounds can effectively suppress the inflammatory response.[10]
Quantitative Data Summary
The following tables summarize the in vitro efficacy and pharmacokinetic properties of various imidazole derivatives.
Table 1: Comparative in vitro Anticancer Activity of Imidazole Derivatives (IC50 values)
| Compound/Derivative | Target Cell Line | IC50 (µM) | Reference |
| Imidazolyl-2-cyanoprop-2-enimidothioate 1a | EGFR | 0.236 | [20] |
| Imidazolyl-2-cyanoprop-2-enimidothioate 1c | EGFR | 0.137 | [20] |
| Fused Imidazole Derivative 17 | EGFR | 236.38 nM | [20] |
| Imidazole[1,5-a]pyridine 15a | EGFR | - | [20] |
| Imidazole-based N-phenylbenzamide 4e | ABL1 Kinase | - | [9] |
| Imidazole-based N-phenylbenzamide 4f | ABL1 Kinase | - | [9] |
| 1H-benzo[d]imidazole hybrid 6c | HCT-116 | 7.82 | [21] |
| 1H-benzo[d]imidazole hybrid 6i | HCT-116 | 8.15 | [21] |
| 1H-benzo[d]imidazole hybrid 6h | HepG2 | 9.24 | [21] |
| 1H-benzo[d]imidazole hybrid 6i | HepG2 | 8.87 | [21] |
| 1H-benzo[d]imidazole hybrid 6c | MCF-7 | 10.21 | [21] |
| 1H-benzo[d]imidazole hybrid 6h | MCF-7 | 9.88 | [21] |
Table 2: Binding Affinities of Imidazole Derivatives
| Compound/Derivative | Target | Binding Affinity (kcal/mol) | Reference |
| Imidazole Derivative 12a | EGFR Kinase | -8.98 | [20] |
| Imidazole Derivative 12c | EGFR Kinase | -9.08 | [20] |
| Imidazole Derivative 13a | EGFR TKD | -7.86 | [20] |
| Benzimidazole Derivative 90 | VEGFR-2 | -15.18 | [20] |
| Benzimidazole Derivative 90 | FGFR-1 | -17.00 | [20] |
| Imidazole Analogue NL7 | SipA Protease | -6.7 | [22] |
| Imidazole Analogue NL8 | SipA Protease | -6.5 | [22] |
| Imidazole Analogue NL9 | SipA Protease | -6.4 | [22] |
| Imidazole Analogue NL10 | SipA Protease | -6.3 | [22] |
| Imidazole Analogue NL18 | SipA Protease | -6.2 | [22] |
Table 3: Pharmacokinetic Parameters of Selected Imidazole Drugs
| Drug | Bioavailability (%) | Protein Binding (%) | Elimination Half-life (h) | Metabolism |
| Ketoconazole | Highly variable | 84 | ~2 (initial), 8 (terminal) | Extensively by CYP3A4 |
| Metronidazole | ~100 | <20 | 8 | Hepatic oxidation |
| Imidazole 2-hydroxybenzoate | 113-138 (imidazole) | 5-15 (imidazole) | 1.86 - 2.98 (imidazole) | Fast |
Note: This table is a summary and values can vary depending on the study and patient population.[6][18][23]
Signaling Pathways and Visualizations
Imidazole-based drugs often exert their effects by modulating key signaling pathways. The following diagrams, generated using Graphviz (DOT language), illustrate the inhibitory action of imidazole derivatives on several of these pathways.
Caption: Wnt signaling pathway and the inhibitory action of imidazole derivatives on GSK-3β.
Caption: EGFR signaling pathway and inhibition by imidazole-based kinase inhibitors.
Caption: p38 MAPK signaling pathway and its inhibition by imidazole derivatives.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of imidazole-based compounds.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is a standard colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[24]
Materials:
-
Cancer cell lines (e.g., A549, HCT-116, HeLa)
-
96-well plates
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Imidazole test compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Plate cells in 96-well plates at a density of 4.0 × 10³ cells per well and incubate for 24 hours.[24]
-
Compound Treatment: Expose the cells to increasing concentrations of the imidazole test compound (and a vehicle control, typically DMSO) for a specified period (e.g., 48 hours).[24]
-
MTT Addition: Add 100 µL of MTT solution (500 µg/mL in PBS) to each well and incubate at 37°C for 3 hours.
-
Formazan Solubilization: Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration using non-linear regression analysis.
Caption: Workflow for the in vitro cytotoxicity MTT assay.
Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This luminescent assay quantifies the amount of ADP produced during a kinase reaction, providing a measure of kinase activity and inhibition.[2][3][5][6]
Materials:
-
Recombinant kinase
-
Kinase-specific substrate
-
ATP
-
Imidazole test compound
-
ADP-Glo™ Kinase Assay Kit (Promega), which includes ADP-Glo™ Reagent and Kinase Detection Reagent
-
Kinase buffer
-
384-well white plates
-
Luminometer
Procedure:
-
Prepare Reagents: Prepare serial dilutions of the imidazole test compound in kinase buffer. Prepare a solution of the kinase and its substrate in kinase buffer. Prepare the ATP solution.
-
Kinase Reaction: In a 384-well plate, add the test compound or vehicle control. Add the kinase/substrate solution. Initiate the reaction by adding the ATP solution. The final reaction volume is typically 5 µL.[3]
-
Incubate: Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).
-
Stop Reaction and Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.[3]
-
ADP to ATP Conversion and Detection: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP produced to ATP and provides luciferase and luciferin to generate a luminescent signal from the newly formed ATP. Incubate at room temperature for 30-60 minutes.[3]
-
Measure Luminescence: Read the luminescence using a plate-reading luminometer.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the positive (no inhibitor) and negative (no kinase) controls. Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration.
Caption: General workflow for a kinase inhibition assay using ADP-Glo™.
Antifungal Susceptibility Testing (Broth Microdilution)
This method determines the minimum inhibitory concentration (MIC) of an antifungal agent against a specific fungus.[10][11][19][22][25]
Materials:
-
Fungal isolate (e.g., Candida albicans)
-
96-well microtiter plates
-
RPMI-1640 medium (with L-glutamine, without bicarbonate, buffered with MOPS)
-
Imidazole antifungal agent
-
Spectrophotometer or microplate reader
Procedure:
-
Inoculum Preparation: Prepare a standardized fungal inoculum suspension adjusted to a specific turbidity (e.g., 0.5 McFarland standard).[11]
-
Drug Dilution: Prepare serial twofold dilutions of the imidazole antifungal agent in RPMI-1640 medium in the wells of a 96-well plate.
-
Inoculation: Add the standardized fungal inoculum to each well containing the drug dilutions. Include a drug-free growth control well and a sterile control well. The final inoculum concentration should be approximately 0.5 x 10³ to 2.5 x 10³ CFU/mL.[11]
-
Incubation: Incubate the plates at 35°C for 24-48 hours.[11][25]
-
MIC Determination: The MIC is the lowest concentration of the antifungal agent that causes a significant inhibition of growth (e.g., ≥50% reduction in turbidity) compared to the growth control. This can be determined visually or by reading the absorbance with a microplate reader.[22][25]
Caption: Workflow for antifungal susceptibility testing by broth microdilution.
Conclusion
The imidazole scaffold continues to be a highly valuable and versatile platform in drug discovery. Its unique physicochemical properties and ability to interact with a multitude of biological targets have led to the development of numerous successful drugs across a wide range of therapeutic areas. The ongoing exploration of novel imidazole derivatives, coupled with a deeper understanding of their mechanisms of action and structure-activity relationships, promises to yield even more innovative and effective medicines in the future. This technical guide provides a foundational resource for researchers dedicated to harnessing the full potential of this remarkable heterocyclic scaffold.
References
- 1. brimr.org [brimr.org]
- 2. promega.com [promega.com]
- 3. promega.com [promega.com]
- 4. Glycogen synthase kinase-3 (GSK3): regulation, actions, and diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ulab360.com [ulab360.com]
- 6. researchgate.net [researchgate.net]
- 7. Identification of novel antifungal agents: antimicrobial evaluation, SAR, ADME–Tox and molecular docking studies of a series of imidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. dot | Graphviz [graphviz.org]
- 10. benchchem.com [benchchem.com]
- 11. Quality Control Limits for Broth Microdilution Susceptibility Tests of Ten Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. EGFR signaling pathway [pfocr.wikipathways.org]
- 13. creative-diagnostics.com [creative-diagnostics.com]
- 14. commerce.bio-rad.com [commerce.bio-rad.com]
- 15. brimr.org [brimr.org]
- 16. databankws.lareb.nl [databankws.lareb.nl]
- 17. mdpi.com [mdpi.com]
- 18. [PDF] Pharmacokinetics of imidazole antimycotics. | Semantic Scholar [semanticscholar.org]
- 19. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. Discovery of 1H-benzo[d]imidazole-(halogenated)Benzylidenebenzohydrazide Hybrids as Potential Multi-Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 22. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Pharmacokinetics of imidazole antimycotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Design and Synthesis of Novel Imidazole Derivatives Possessing Triazole Pharmacophore with Potent Anticancer Activity, and In Silico ADMET with GSK-3β Molecular Docking Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Evaluation of Broth Microdilution Antifungal Susceptibility Testing Conditions for Trichophyton rubrum - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking the Therapeutic Potential: A Technical Guide to Research Areas for 4-Iodo-1-methyl-1H-imidazole-5-carboxaldehyde Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
The imidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved therapeutic agents. The strategic introduction of an iodine atom and a carboxaldehyde group, as seen in 4-Iodo-1-methyl-1H-imidazole-5-carboxaldehyde, presents a versatile platform for the development of novel drug candidates. This technical guide explores potential research avenues for derivatives of this core structure, focusing on their synthesis, derivatization, and prospective applications as kinase inhibitors for oncology and as novel antimicrobial agents. Detailed experimental protocols, data presentation, and workflow visualizations are provided to facilitate further investigation in these promising areas.
Introduction: The Versatility of the Imidazole Core
Imidazole, a five-membered aromatic heterocycle containing two nitrogen atoms, is a fundamental building block in a vast array of biologically active molecules.[1][2] Its unique electronic properties, ability to participate in hydrogen bonding, and metabolic stability have made it a cornerstone in drug discovery.[2] The title compound, this compound, offers three key points for diversification: the N-methyl group, the reactive iodine atom at the 4-position, and the aldehyde functionality at the 5-position.
The presence of the iodine atom is particularly advantageous, providing a handle for various transition-metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[3][4] This allows for the facile introduction of a wide range of aryl, heteroaryl, and alkyl substituents, enabling extensive structure-activity relationship (SAR) studies. The carboxaldehyde group serves as a versatile precursor for the synthesis of imines, amines, alcohols, and carboxylic acids, further expanding the chemical space available for exploration.
This guide will delve into two primary areas of potential therapeutic application for derivatives of this compound: kinase inhibition in oncology and the development of novel antimicrobial agents.
Synthesis of the Core Scaffold and its Derivatives
Proposed Synthesis of this compound
Step 1: Formylation of 1-methyl-1H-imidazole. The introduction of a carboxaldehyde group at the 5-position of the imidazole ring can be achieved via a Vilsmeier-Haack reaction.[5][6][7][8] This reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).
Step 2: Iodination of 1-methyl-1H-imidazole-5-carboxaldehyde. The subsequent iodination at the 4-position can be accomplished using various iodinating agents. A common method for the iodination of imidazoles involves the use of iodine in the presence of a base or an oxidizing agent such as iodic acid (HIO₃) or N-iodosuccinimide (NIS).
Caption: Proposed synthetic workflow for this compound.
Derivatization via Suzuki-Miyaura Coupling
The iodine atom at the 4-position of the core scaffold is primed for Suzuki-Miyaura cross-coupling reactions. This palladium-catalyzed reaction allows for the formation of a carbon-carbon bond between the imidazole core and a wide variety of boronic acids or esters, yielding a library of 4-substituted derivatives.[3][4]
Caption: General workflow for the synthesis of derivatives via Suzuki-Miyaura coupling.
Potential Research Area 1: Kinase Inhibitors for Oncology
Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many cancers. The imidazole scaffold is a common feature in many approved kinase inhibitors. Derivatives of this compound represent a promising starting point for the development of novel kinase inhibitors.
Rationale and Potential Targets
Numerous studies have demonstrated the potential of imidazole-based compounds as inhibitors of various kinases, including:
-
Transforming growth factor β-activated kinase 1 (TAK1): Imidazole carboxamides have been identified as potent and selective inhibitors of TAK1, a key regulator of inflammatory and oncogenic signaling pathways.[9]
-
c-Jun N-terminal kinases (JNKs): Imidazole derivatives have shown high inhibitory activity against JNK3, a target for neurodegenerative diseases and potentially some cancers.[6]
-
Cyclin-dependent kinases (CDKs): Substituted imidazo[1,2-c]pyrimidin-5(6H)-ones have been identified as inhibitors of CDK2, a key regulator of the cell cycle.
-
Epidermal Growth Factor Receptor (EGFR): Novel imidazole derivatives have been rationally designed as potent inhibitors of both wild-type and mutant forms of EGFR.
Proposed Research Workflow
A systematic approach to exploring this area would involve:
-
Library Synthesis: Synthesize a diverse library of derivatives by varying the 'R' group at the 4-position using Suzuki-Miyaura coupling with a range of aryl and heteroaryl boronic acids.
-
Kinase Profiling: Screen the synthesized library against a panel of cancer-relevant kinases to identify initial hits.
-
In Vitro Cytotoxicity: Evaluate the cytotoxic activity of the hit compounds against a panel of cancer cell lines.
-
Structure-Activity Relationship (SAR) Studies: Analyze the data to establish SAR and guide the synthesis of more potent and selective second-generation inhibitors.
-
Mechanism of Action Studies: Investigate the mechanism of action of the most promising lead compounds, including their effect on downstream signaling pathways and cell cycle progression.
Caption: A proposed workflow for the discovery of kinase inhibitors.
Published Data on Related Imidazole Derivatives as Kinase Inhibitors
While specific data for derivatives of this compound is not available, the following table summarizes the inhibitory activities of other imidazole-containing compounds against various kinases, providing a rationale for this research direction.
| Imidazole Derivative Class | Target Kinase | IC₅₀ (nM) | Reference |
| Imidazole Carboxamides | TAK1 | < 10 | [9] |
| Imidazo[1,2-c]pyrimidin-5(6H)-ones | CDK2 | 300 - 1000 | |
| Imidazole-Pyridine Hybrids | Not Specified | 48,120 - 88,410 | [10] |
| Phenylacetamide-1H-imidazol-5-one | Multiple (BRK, FLT, JAK families) | 294 (HCT116) | [11] |
| Imidazole-based derivatives | EGFR | 30.1 (wild type), 12.8 (mutant) | [12] |
Potential Research Area 2: Novel Antimicrobial Agents
The rise of antimicrobial resistance is a global health crisis, necessitating the discovery of new classes of antibiotics and antifungals. Imidazole derivatives have a long history of use as antimicrobial agents, with notable examples including the azole antifungals.
Rationale and Potential Targets
The imidazole scaffold is present in numerous compounds with demonstrated antibacterial and antifungal activity.[10][13] The mechanism of action of many imidazole-based antimicrobials involves the inhibition of key enzymes in microbial metabolic pathways or the disruption of cell membrane integrity. The diverse chemical space accessible from this compound provides an excellent opportunity to discover novel antimicrobial agents with potentially new mechanisms of action.
Proposed Research Workflow
-
Library Synthesis: As with the kinase inhibitor program, synthesize a diverse library of derivatives. In addition to Suzuki coupling, derivatization of the aldehyde group to form Schiff bases or other functionalities could be explored.
-
Antimicrobial Screening: Screen the library against a panel of clinically relevant bacteria (both Gram-positive and Gram-negative) and fungi.
-
Minimum Inhibitory Concentration (MIC) Determination: Determine the MIC values for the most active compounds to quantify their potency.
-
Cytotoxicity Assessment: Evaluate the cytotoxicity of the lead compounds against mammalian cell lines to assess their therapeutic index.
-
Mechanism of Action Studies: Investigate the mechanism of antimicrobial action, which could include studies on cell wall synthesis, protein synthesis, or membrane permeability.
Caption: A proposed workflow for the discovery of novel antimicrobial agents.
Published Data on Related Imidazole Derivatives as Antimicrobial Agents
The following table presents the antimicrobial activity of various imidazole derivatives, highlighting the potential of this chemical class.
| Imidazole Derivative Class | Organism | MIC (µg/mL) | Reference |
| Imidazole-thiazole hybrids | S. aureus | 62.5 | [13] |
| Imidazole-thiazole hybrids | E. coli | 125 | [13] |
| Imidazole-thiazole hybrids | C. albicans | 250 | [13] |
| N-substituted Imidazoles | S. aureus | 12.5 - 100 | [13] |
| N-substituted Imidazoles | E. coli | 25 - >100 | [13] |
| N-substituted Imidazoles | C. albicans | 50 - >100 | [13] |
| Imidazole-derived thiosemicarbazones | C. cladosporioides | 2.00 - 5.79 | [14] |
Detailed Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
This compound (1.0 equiv)
-
Aryl or heteroaryl boronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Solvent (e.g., 1,4-dioxane/water, 4:1)
Procedure:
-
To a reaction vessel, add this compound, the boronic acid, and the base.
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent mixture, followed by the palladium catalyst.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solution under reduced pressure and purify the residue by flash column chromatography to obtain the desired product.[4]
General Protocol for Minimum Inhibitory Concentration (MIC) Assay
This protocol describes a standard broth microdilution method.
Materials:
-
Test compounds
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi)
-
96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, perform a serial two-fold dilution of the test compound in the broth medium.
-
Prepare an inoculum of the microorganism at a standardized concentration (e.g., 5 x 10⁵ CFU/mL for bacteria).
-
Add the inoculum to each well of the microtiter plate.
-
Include positive (microorganism in broth without compound) and negative (broth only) controls.
-
Incubate the plates at the appropriate temperature and duration (e.g., 37°C for 24 hours for bacteria).
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[13]
Conclusion
This compound is a highly versatile and synthetically accessible scaffold with significant potential for the development of novel therapeutic agents. The strategic combination of a reactive iodine atom and a modifiable carboxaldehyde group on the privileged imidazole core provides a rich platform for generating diverse chemical libraries. The exploration of derivatives of this compound as kinase inhibitors for oncology and as novel antimicrobial agents represents two promising and clinically relevant research directions. The experimental protocols and workflows provided in this guide are intended to serve as a valuable resource for researchers embarking on the investigation of this exciting class of molecules.
References
- 1. CN102432543A - Synthesis method of 4-iodo-1H-imidazole - Google Patents [patents.google.com]
- 2. 4-Iodo-1-methyl-1H-imidazole-5-carbaldehyde | C5H5IN2O | CID 2773466 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. ijpcbs.com [ijpcbs.com]
- 6. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 7. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 8. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 9. Discovery of 2,4-1H-Imidazole Carboxamides as Potent and Selective TAK1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, Synthesis, and Anti-Breast Cancer Potential of Imidazole–Pyridine Hybrid Molecules In Vitro and Ehrlich Ascites Carcinoma Growth Inhibitory Activity Assessment In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Insights on Cancer Cell Inhibition, Subcellular Activities, and Kinase Profile of Phenylacetamides Pending 1H-Imidazol-5-One Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Kinase inhibitor profiling reveals unexpected opportunities to inhibit disease-associated mutant kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis, characterization and in silico studies of novel multifunctional imidazole-thiazole hybrids with potent antimicrobial and anticancer properties - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Methodological & Application
Synthesis Protocol for 4-Iodo-1-methyl-1H-imidazole-5-carboxaldehyde: A Detailed Application Note
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the synthesis of 4-iodo-1-methyl-1H-imidazole-5-carboxaldehyde, a valuable building block in medicinal chemistry and drug development. The protocol outlines a reliable three-step synthetic pathway, commencing from readily available 1H-imidazole. Detailed experimental procedures are provided for each step, along with a summary of expected yields and key characterization data.
Quantitative Data Summary
The following table summarizes the key quantitative data for the multi-step synthesis of this compound.
| Step | Reaction | Starting Material | Product | Reagents | Typical Yield (%) |
| 1 | Iodination | 1H-Imidazole | 4-Iodo-1H-imidazole | I₂, KI, NaOH, H₂O | 65-75 |
| 2 | Methylation | 4-Iodo-1H-imidazole | 4-Iodo-1-methyl-1H-imidazole | NaH, CH₃I, THF | 80-90 |
| 3 | Formylation | 4-Iodo-1-methyl-1H-imidazole | This compound | n-BuLi, DMF, THF | 50-60 |
Experimental Protocols
Step 1: Synthesis of 4-Iodo-1H-imidazole
This procedure describes the direct iodination of 1H-imidazole.
Materials:
-
1H-Imidazole
-
Iodine (I₂)
-
Potassium Iodide (KI)
-
Sodium Hydroxide (NaOH)
-
Deionized Water
-
Hydrochloric Acid (HCl, 1M)
-
Ethyl Acetate
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve sodium hydroxide in deionized water and cool the solution to 0-5 °C in an ice bath.
-
To this cold solution, add 1H-imidazole and stir until it is completely dissolved.
-
In a separate beaker, prepare a solution of iodine and potassium iodide in deionized water.
-
Slowly add the iodine/potassium iodide solution to the imidazole solution at 0-5 °C with continuous stirring.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 12-16 hours.
-
Neutralize the reaction mixture to pH 7-8 with 1M hydrochloric acid.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
The crude 4-iodo-1H-imidazole can be purified by recrystallization from a suitable solvent system (e.g., water or ethanol/water).
Step 2: Synthesis of 4-Iodo-1-methyl-1H-imidazole
This protocol details the N-methylation of 4-iodo-1H-imidazole.
Materials:
-
4-Iodo-1H-imidazole
-
Sodium Hydride (NaH, 60% dispersion in mineral oil)
-
Methyl Iodide (CH₃I)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous Ammonium Chloride (NH₄Cl) solution
-
Ethyl Acetate
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Schlenk flask or oven-dried round-bottom flask with a septum
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
-
Syringe
Procedure:
-
To a Schlenk flask containing a magnetic stir bar, add sodium hydride (60% dispersion in mineral oil) and wash with anhydrous hexane under an inert atmosphere to remove the mineral oil.
-
Add anhydrous THF to the flask, followed by the portion-wise addition of 4-iodo-1H-imidazole at 0 °C.
-
Allow the mixture to stir at room temperature for 1 hour.
-
Cool the mixture back to 0 °C and add methyl iodide dropwise via syringe.
-
Let the reaction warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Carefully quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.
-
Extract the mixture with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic phase under reduced pressure to yield crude 4-iodo-1-methyl-1H-imidazole, which can be purified by column chromatography on silica gel.
Step 3: Synthesis of this compound
This procedure describes the formylation of 4-iodo-1-methyl-1H-imidazole at the C5 position via a lithiation-formylation sequence.
Materials:
-
4-Iodo-1-methyl-1H-imidazole
-
n-Butyllithium (n-BuLi, solution in hexanes)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Ethyl Acetate
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Schlenk flask or oven-dried round-bottom flask with a septum
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
-
Dry ice/acetone bath
-
Syringe
Procedure:
-
Dissolve 4-iodo-1-methyl-1H-imidazole in anhydrous THF in a Schlenk flask under an inert atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium solution dropwise via syringe, maintaining the temperature at -78 °C.
-
Stir the mixture at -78 °C for 1 hour.
-
Add anhydrous DMF dropwise to the reaction mixture at -78 °C.
-
Allow the reaction to slowly warm to room temperature and stir for an additional 2-3 hours.
-
Quench the reaction by adding a saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate (3 x 40 mL).
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound as a solid.
Visualizations
Synthetic Pathway
Caption: Synthetic route to this compound.
Experimental Workflow
Caption: Detailed workflow for the synthesis of the target compound.
Application Notes and Protocols for the Synthesis of 4-Iodo-1-methyl-1H-imidazole-5-carboxaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed, step-by-step protocol for the synthesis of 4-Iodo-1-methyl-1H-imidazole-5-carboxaldehyde, a valuable building block in medicinal chemistry and pharmaceutical research. The proposed synthesis involves the regioselective iodination of the commercially available precursor, 1-methyl-1H-imidazole-5-carboxaldehyde. This protocol is designed for researchers in organic synthesis and drug development, offering a comprehensive guide to the preparation, purification, and characterization of the target compound. Included are detailed experimental procedures, data tables for easy reference, and workflow diagrams to visualize the process.
Introduction
This compound is a key intermediate in the synthesis of a variety of complex organic molecules. The imidazole moiety is a common feature in many biologically active compounds and pharmaceuticals. The presence of both an iodo group and a carboxaldehyde group on the imidazole ring provides two versatile functional handles for further chemical transformations. The carbon-iodine bond is particularly useful for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck couplings), allowing for the introduction of diverse molecular fragments. The aldehyde group can be readily converted into other functional groups or used in the construction of larger molecular scaffolds. This combination of functionalities makes this compound a valuable precursor for the synthesis of novel therapeutic agents and molecular probes.
Proposed Synthetic Pathway
The proposed synthesis of this compound is a one-step regioselective iodination of 1-methyl-1H-imidazole-5-carboxaldehyde. The reaction utilizes N-Iodosuccinimide (NIS) as the iodinating agent, which is known for its ability to iodinate electron-rich aromatic and heterocyclic systems under mild conditions. The C4 position of the imidazole ring is the most likely site of iodination due to the directing effects of the N-methyl and C5-carboxaldehyde groups.
Figure 1: Proposed synthetic scheme for this compound.
Detailed Experimental Protocol
This protocol describes the synthesis of this compound from 1-methyl-1H-imidazole-5-carboxaldehyde.
3.1. Materials and Reagents
| Reagent/Material | Grade | Supplier |
| 1-methyl-1H-imidazole-5-carboxaldehyde | ≥98% | Commercially available |
| N-Iodosuccinimide (NIS) | ≥98% | Commercially available |
| Acetonitrile (CH₃CN) | Anhydrous, ≥99.8% | Commercially available |
| Sodium thiosulfate (Na₂S₂O₃) | ACS grade | Commercially available |
| Saturated aqueous sodium bicarbonate (NaHCO₃) | ACS grade | Prepared in-house |
| Ethyl acetate (EtOAc) | ACS grade | Commercially available |
| Brine (saturated aqueous NaCl) | ACS grade | Prepared in-house |
| Anhydrous magnesium sulfate (MgSO₄) | ACS grade | Commercially available |
| Silica gel | 60 Å, 230-400 mesh | Commercially available |
3.2. Equipment
-
Round-bottom flask (100 mL)
-
Magnetic stirrer and stir bar
-
Argon or nitrogen gas inlet
-
Stir plate
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Glassware for column chromatography
-
Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
UV lamp for TLC visualization
3.3. Reaction Setup and Procedure
Figure 2: Step-by-step experimental workflow for the synthesis.
Step-by-Step Instructions:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 1-methyl-1H-imidazole-5-carboxaldehyde (1.10 g, 10.0 mmol).
-
Dissolution: Add anhydrous acetonitrile (40 mL) to the flask. Stir the mixture under an inert atmosphere (argon or nitrogen) until the starting material is completely dissolved.
-
Addition of NIS: To the stirred solution, add N-Iodosuccinimide (NIS) (2.25 g, 10.0 mmol, 1.0 equivalent) in one portion at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexanes as the eluent.
-
Work-up: Once the reaction is complete (as indicated by TLC), quench the reaction by adding 20 mL of a 10% aqueous solution of sodium thiosulfate to reduce any unreacted iodine. Stir for 10 minutes.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Washing: Combine the organic layers and wash with saturated aqueous sodium bicarbonate (2 x 20 mL) followed by brine (1 x 20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford the pure this compound.
3.4. Safety Precautions
-
Conduct the reaction in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.
-
N-Iodosuccinimide is an oxidizing agent and an irritant. Avoid inhalation and contact with skin and eyes.
-
Acetonitrile is flammable and toxic. Handle with care.
Quantitative Data Summary
Table 1: Reagent Quantities and Properties
| Reagent | Mol. Wt. ( g/mol ) | Amount (g) | Moles (mmol) | Equivalents |
| 1-methyl-1H-imidazole-5-carboxaldehyde | 110.11 | 1.10 | 10.0 | 1.0 |
| N-Iodosuccinimide (NIS) | 224.98 | 2.25 | 10.0 | 1.0 |
| Acetonitrile (Solvent) | 41.05 | - | - | - |
Table 2: Reaction Conditions and Expected Outcome
| Parameter | Value |
| Reaction Temperature | Room Temperature (~20-25 °C) |
| Reaction Time | 12-24 hours |
| Atmosphere | Inert (Argon or Nitrogen) |
| Expected Product | This compound |
| Molecular Formula | C₅H₅IN₂O |
| Molecular Weight | 236.01 g/mol |
| Expected Yield | 60-80% |
| Appearance | Off-white to pale yellow solid |
Characterization
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy to confirm the structure and regiochemistry of the product.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Melting Point: To assess the purity of the final compound.
This proposed protocol provides a reliable method for the synthesis of this compound, a key building block for further synthetic endeavors in drug discovery and materials science.
Application Notes and Protocols for 4-Iodo-1-methyl-1H-imidazole-5-carboxaldehyde in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Iodo-1-methyl-1H-imidazole-5-carboxaldehyde is a functionalized heterocyclic compound with significant potential as a versatile building block in medicinal chemistry. The imidazole scaffold is a privileged structure found in numerous biologically active molecules and approved drugs.[1][2] The presence of an iodine atom at the 4-position and a carboxaldehyde group at the 5-position of the 1-methyl-1H-imidazole ring offers multiple reactive sites for chemical modification. The carbon-iodine bond is particularly amenable to various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings, enabling the introduction of a wide array of substituents to explore structure-activity relationships (SAR).[1] The aldehyde functionality provides a handle for forming imines, hydrazones, or for use in reductive amination reactions to further elaborate the molecular structure.
While specific applications of this compound are not extensively documented in publicly available literature, its structural motifs are present in compounds developed as kinase inhibitors and antimicrobial agents. This document provides an overview of its potential applications based on the utility of closely related iodo-imidazole scaffolds in medicinal chemistry, along with detailed experimental protocols for its derivatization.
I. Application in the Synthesis of Kinase Inhibitors
The dysregulation of protein kinases is a known cause of various diseases, including cancer.[1] The 4-iodo-imidazole scaffold serves as a key intermediate in the synthesis of potent kinase inhibitors. The ability to introduce diverse aryl and heteroaryl groups at the 4-position through cross-coupling reactions allows for the exploration of interactions within the kinase active site, leading to the development of compounds with enhanced potency and selectivity.[1]
Data Presentation: Kinase Inhibitory Activity of Compounds Derived from a 4-Iodo-Imidazole Scaffold
The following table summarizes the inhibitory activity of representative kinase inhibitors synthesized using a 4-iodo-imidazole scaffold, demonstrating the potential of this class of compounds.
| Compound ID | Kinase Target | R-Group at 4-position | IC50 (µM) |
| KI-1 | JAK2 | 4-Methoxyphenyl | 0.166[1] |
| KI-2 | JAK3 | 4-Methoxyphenyl | 0.057[1] |
| KI-3 | Aurora A | 4-Methoxyphenyl | 0.939[1] |
| KI-4 | Aurora B | 4-Methoxyphenyl | 0.583[1] |
| KI-5 | EGFR | 3-Chloro-4-(2-(2-nitro-1H-imidazol-1-yl)ethoxy)phenyl | 0.12[1] |
| KI-6 | BCR-ABL | 4-((Imidazo[1,2-b]pyridazin-3-yl)-1H-pyrazol-1-yl)phenyl | 0.0085[1] |
Experimental Protocol: Synthesis of a Kinase Inhibitor Intermediate via Suzuki-Miyaura Coupling
This protocol describes a general procedure for the Suzuki-Miyaura coupling of a this compound with an arylboronic acid, a key step in the synthesis of certain kinase inhibitors.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (3 mol%)
-
Triphenylphosphine (PPh₃) (6 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equivalents)
-
Degassed 2M aqueous solution of potassium carbonate
-
Toluene and Ethanol (4:1 mixture)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and purification supplies
Procedure:
-
To a reaction vessel, add this compound (1.0 equivalent), the corresponding arylboronic acid (1.2 equivalents), palladium(II) acetate (0.03 equivalents), and triphenylphosphine (0.06 equivalents).
-
Add a degassed 2M aqueous solution of potassium carbonate (3.0 equivalents) and a 4:1 mixture of toluene and ethanol.
-
Purge the vessel with an inert gas for 15 minutes to ensure anaerobic conditions.
-
Heat the reaction mixture to 80 °C and stir for 12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 4-aryl-1-methyl-1H-imidazole-5-carboxaldehyde intermediate.
Visualization: Synthetic Workflow for Kinase Inhibitor Intermediate
Caption: Suzuki-Miyaura coupling workflow.
II. Application in the Synthesis of Antimicrobial and Antifungal Agents
The imidazole nucleus is a cornerstone of many antifungal drugs, such as ketoconazole and miconazole.[1][2] The 4-iodo-imidazole scaffold provides a template for the synthesis of novel antifungal compounds with potentially improved efficacy and a broader spectrum of activity.[1] Furthermore, derivatization of the aldehyde group, for instance, through the formation of thiosemicarbazones, has been shown to yield compounds with significant antimicrobial and antifungal properties.[3]
Data Presentation: Antimicrobial Activity of Imidazole-5-carbaldehyde Thiosemicarbazones
The following table presents the minimal inhibitory concentration (MIC) and minimal fungicidal concentration (MFC) for thiosemicarbazone derivatives of a related 4-chloro-1H-imidazole-5-carbaldehyde, indicating the potential for antimicrobial activity in this class of compounds.
| Compound Type | Test Organism | MIC (mg/ml) | MFC (mg/ml) |
| 1-Aryl-4-chloro-imidazole-5-carbaldehyde thiosemicarbazones | Staphylococcus aureus ATCC 25923 | 31.25 - 62.5 | 62.5 - 500 |
| 1-Aryl-4-chloro-imidazole-5-carbaldehyde thiosemicarbazones | Escherichia coli ATCC 25922 | 31.25 - 62.5 | 62.5 - 500 |
| 1-Aryl-4-chloro-imidazole-5-carbaldehyde thiosemicarbazones | Candida albicans ATCC 885-653 | 15.62 - 31.25 | 15.62 - 250 |
Data adapted from a study on 4-chloro-1H-imidazole-5-carbaldehyde derivatives.[3]
Experimental Protocol: Synthesis of a Thiosemicarbazone Derivative
This protocol outlines a general procedure for the synthesis of a thiosemicarbazone from this compound.
Materials:
-
This compound
-
Thiosemicarbazide (1.0 equivalent)
-
Ethanol
-
Catalytic amount of glacial acetic acid
-
Standard laboratory glassware and purification supplies
Procedure:
-
Dissolve this compound (1.0 equivalent) in ethanol in a round-bottom flask.
-
Add a solution of thiosemicarbazide (1.0 equivalent) in ethanol to the flask.
-
Add a catalytic amount of glacial acetic acid to the mixture.
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
The solid product that precipitates is collected by filtration.
-
Wash the solid with cold ethanol and dry under vacuum to yield the desired this compound thiosemicarbazone.
Visualization: Synthesis of Thiosemicarbazone Derivative
Caption: Thiosemicarbazone synthesis workflow.
III. Detailed Experimental Protocols
The following are detailed protocols for key synthetic transformations involving the 4-iodo-imidazole scaffold, which are applicable to this compound.
Protocol 1: Microwave-Assisted Suzuki-Miyaura Coupling[4]
This protocol is advantageous for rapid reaction optimization and synthesis of compound libraries.
Materials:
-
This compound (1.0 equivalent)
-
Arylboronic acid (1.5 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (5 mol%)
-
SPhos (10 mol%)
-
Cesium carbonate (Cs₂CO₃) (2.0 equivalents)
-
Dioxane/Water (4:1 mixture)
-
Microwave reactor vials
Procedure:
-
In a microwave reaction vial, combine this compound (1.0 mmol), the arylboronic acid (1.5 mmol), Pd(OAc)₂ (0.05 mmol), SPhos (0.10 mmol), and cesium carbonate (2.0 mmol).
-
Add 5 mL of a degassed 4:1 dioxane/water mixture.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at 120 °C for 30-40 minutes.
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Sonogashira Coupling[1]
This protocol is used to introduce alkyne functionalities, which are valuable for further synthetic transformations.
Materials:
-
This compound (1.0 equivalent)
-
Terminal alkyne (1.1 equivalents)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (3 mol%)
-
Copper(I) iodide (CuI) (5 mol%)
-
Triethylamine (3.0 equivalents)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To a dried Schlenk flask under an argon atmosphere, add this compound (1.0 mmol), PdCl₂(PPh₃)₂ (0.03 mmol), and CuI (0.05 mmol).
-
Add anhydrous THF (10 mL) and triethylamine (3.0 mmol).
-
To the stirred solution, add the terminal alkyne (1.1 mmol) dropwise at room temperature.
-
Heat the reaction mixture to 60 °C and stir for 4-6 hours, monitoring the progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Conclusion
This compound represents a promising, yet underexplored, building block for medicinal chemistry. Its dual functionality allows for a wide range of synthetic modifications, making it an ideal candidate for the generation of diverse compound libraries for drug discovery programs. The methodologies outlined in these application notes, based on the robust chemistry of the iodo-imidazole scaffold, provide a solid foundation for researchers to begin exploring the vast chemical space accessible from this versatile intermediate in the pursuit of novel therapeutics. Further research into the specific applications of this compound is warranted to fully realize its potential in drug development.
References
Application Notes and Protocols for the Synthesis of Novel Antifungal Agents Using 4-Iodo-1-methyl-1H-imidazole-5-carboxaldehyde
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing 4-Iodo-1-methyl-1H-imidazole-5-carboxaldehyde as a versatile starting material for the synthesis and evaluation of new antifungal drug candidates. The protocols and data herein are compiled to facilitate research and development in the critical area of antimicrobial resistance.
Introduction
The imidazole scaffold is a cornerstone in the development of antifungal agents, with many clinically significant drugs targeting the fungal enzyme lanosterol 14α-demethylase, a key player in the ergosterol biosynthesis pathway. The disruption of this pathway compromises the integrity of the fungal cell membrane, leading to cell death. This compound is a valuable and reactive intermediate for the synthesis of novel imidazole-based antifungals. The presence of both an iodine atom at the 4-position and a carboxaldehyde group at the 5-position offers strategic advantages for medicinal chemists. The iodine provides a reactive site for carbon-carbon bond formation through cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the introduction of diverse molecular fragments. Simultaneously, the carboxaldehyde group can be readily converted into various functional groups, such as hydrazones, which have been shown to possess significant antifungal activity.[1]
Mechanism of Action: Targeting Ergosterol Biosynthesis
The primary mechanism of action for imidazole-based antifungal agents is the inhibition of lanosterol 14α-demethylase (CYP51), a cytochrome P450 enzyme.[2] This enzyme is crucial for the conversion of lanosterol to ergosterol, an essential component of the fungal cell membrane that is absent in mammalian cells. By binding to the heme iron of the enzyme, imidazole derivatives block the demethylation of lanosterol. This leads to the depletion of ergosterol and the accumulation of toxic 14α-methylated sterols, which disrupt the structure and function of the fungal cell membrane, ultimately inhibiting fungal growth.
References
Application Notes and Protocols for the Suzuki-Miyaura Coupling of 4-Iodo-1-methyl-1H-imidazole-5-carboxaldehyde
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing 4-iodo-1-methyl-1H-imidazole-5-carboxaldehyde in Suzuki-Miyaura cross-coupling reactions. This versatile building block is of significant interest in medicinal chemistry due to the prevalence of the substituted imidazole scaffold in numerous biologically active compounds.[1] The carbon-iodine bond at the 4-position offers a reactive handle for the facile introduction of various aryl and heteroaryl moieties, enabling the synthesis of diverse compound libraries for drug discovery and development.[2]
The protocols outlined herein are based on established methodologies for the Suzuki-Miyaura coupling of structurally related iodo- and chloro-imidazoles, providing a robust starting point for reaction optimization.[3][4]
General Reaction Scheme
The Suzuki-Miyaura coupling reaction facilitates the formation of a carbon-carbon bond between this compound and an organoboron reagent, typically an aryl or heteroaryl boronic acid. This palladium-catalyzed reaction is a cornerstone of modern organic synthesis, valued for its high functional group tolerance and generally mild reaction conditions.[5][6]
General Scheme of the Suzuki-Miyaura Coupling
References
- 1. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. New Synthesis and Antiparasitic Activity of Model 5-Aryl-1-methyl-4-nitroimidazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nobelprize.org [nobelprize.org]
- 6. researchgate.net [researchgate.net]
Anwendungs- und Protokollhinweise: Derivatisierung von 4-Iod-1-methyl-1H-imidazol-5-carboxaldehyd für SAR-Studien
Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung
Einführung: Das 4-Iod-1-methyl-1H-imidazol-5-carboxaldehyd-Gerüst ist ein vielseitiger Baustein in der medizinischen Chemie, der strategische Modifikationen zur Untersuchung von Struktur-Wirkungs-Beziehungen (SAR) ermöglicht. Die Präsenz eines Iodatoms an der C4-Position und einer Aldehydgruppe an der C5-Position bietet zwei reaktive Stellen für die Derivatisierung. Die Iod-Gruppe ermöglicht Palladium-katalysierte Kreuzkupplungsreaktionen, während die Aldehyd-Gruppe für Reaktionen wie die reduktive Aminierung und die Bildung von Iminen/Hydrazonen zugänglich ist. Diese Anwendungs- und Protokollhinweise beschreiben detaillierte Methoden zur systematischen Modifikation dieses Gerüsts, um eine Bibliothek von Analoga für SAR-Studien zu erstellen.
Logischer Arbeitsablauf der Derivatisierung
Application Notes and Protocols for 4-Iodo-1-methyl-1H-imidazole-5-carboxaldehyde in Coordination Chemistry
Disclaimer: The following application notes and protocols are based on the general principles of coordination chemistry involving imidazole-based ligands. As of late 2025, there is a notable lack of specific published research on the use of 4-Iodo-1-methyl-1H-imidazole-5-carboxaldehyde as a ligand. Therefore, the experimental details provided are illustrative and would require optimization for specific applications.
Introduction
Imidazole and its derivatives are a cornerstone in the field of coordination chemistry and medicinal chemistry, largely due to their versatile coordination behavior and significant biological activities.[1] The imidazole ring, a five-membered aromatic heterocycle with two nitrogen atoms, can act as a potent ligand for a wide array of metal ions.[2] The nitrogen atom at the 3-position (the "pyridine-like" nitrogen) is a strong σ-donor, readily forming stable coordination complexes.[2] The properties of imidazole-based ligands can be finely tuned by introducing various substituents onto the imidazole ring, which can modulate their steric and electronic properties and, consequently, the properties of their metal complexes.[3]
This compound is a functionalized imidazole derivative with several features that make it a potentially interesting ligand:
-
Bidentate Coordination: The presence of the carboxaldehyde group at the 5-position, adjacent to the coordinating nitrogen at the 3-position, allows for potential bidentate chelation to a metal center through the nitrogen and the oxygen of the aldehyde.
-
Electronic Tuning: The iodo-substituent at the 4-position is an electron-withdrawing group, which can influence the electron density on the imidazole ring and the coordinating nitrogen, thereby affecting the stability and reactivity of the resulting metal complex.
-
Post-Coordination Modification: The aldehyde functionality offers a site for further chemical reactions, such as Schiff base condensation, allowing for the synthesis of more complex, multidentate ligands.[4]
The coordination complexes derived from this ligand are of interest for their potential applications in catalysis, materials science, and as therapeutic agents, leveraging the known biological activities of imidazole derivatives.[1][5]
Potential Applications
Metal complexes of functionalized imidazoles have been explored for a variety of applications:
-
Catalysis: Imidazole-containing metal complexes can act as catalysts for various organic transformations, including oxidation and reduction reactions. The electronic properties of the this compound ligand could be harnessed to fine-tune the catalytic activity of the metal center.
-
Antimicrobial and Antifungal Agents: The imidazole scaffold is a key component in many antifungal drugs.[6] Coordination to a metal ion can enhance the pharmacological profile of imidazole derivatives.[1] Metal complexes of this ligand could be investigated for their antimicrobial and antifungal properties.
-
Materials Science: Imidazole derivatives are widely used as building blocks for the construction of metal-organic frameworks (MOFs) due to their excellent coordinating ability.[7]
Experimental Protocols
The following are generalized protocols for the synthesis and characterization of a metal complex with this compound. These should be adapted based on the specific metal salt and desired stoichiometry.
Protocol 1: General Synthesis of a Metal(II) Complex
This protocol describes a general method for the synthesis of a metal(II) complex, for example, with copper(II) chloride.
Materials:
-
This compound (Ligand, L)
-
Copper(II) chloride (CuCl₂) or other suitable metal(II) salt
-
Methanol (absolute)
-
Diethyl ether
-
Round-bottom flask with a magnetic stirrer
-
Reflux condenser
Procedure:
-
In a 50 mL round-bottom flask, dissolve this compound (e.g., 2 mmol) in 20 mL of absolute methanol. Stir until the ligand is completely dissolved.
-
In a separate beaker, dissolve the metal(II) salt (e.g., CuCl₂, 1 mmol) in 10 mL of absolute methanol. Gentle warming may be required.
-
Slowly add the metal salt solution dropwise to the ligand solution while stirring vigorously at room temperature. A color change or precipitation may be observed.
-
After the addition is complete, stir the reaction mixture at room temperature for 4-6 hours or at reflux for 2-3 hours to ensure the completion of the reaction.
-
Allow the reaction mixture to cool to room temperature. If a precipitate has formed, it can be collected by filtration.
-
If no precipitate forms, reduce the volume of the solvent by rotary evaporation until a solid begins to form.
-
Complete the precipitation by adding diethyl ether to the concentrated solution.
-
Collect the solid product by vacuum filtration, wash with a small amount of cold methanol and then with diethyl ether.
-
Dry the resulting complex in a desiccator over silica gel.
Protocol 2: Characterization of the Metal Complex
The synthesized complex should be characterized using standard analytical techniques to confirm its structure and purity.
1. Fourier-Transform Infrared (FT-IR) Spectroscopy:
-
Objective: To identify the coordination of the ligand to the metal ion.
-
Sample Preparation: Prepare a KBr pellet of the dried complex or use an ATR accessory.
-
Expected Observations:
-
A shift in the C=O stretching frequency of the aldehyde group upon coordination to the metal center.
-
Changes in the vibrational bands of the imidazole ring.
-
The appearance of new low-frequency bands corresponding to Metal-Nitrogen (M-N) and Metal-Oxygen (M-O) bonds.
-
2. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Objective: To determine the structure of the complex in solution.
-
Sample Preparation: Dissolve the complex in a suitable deuterated solvent (e.g., DMSO-d₆).
-
Expected Observations for ¹H NMR:
-
A downfield or upfield shift of the imidazole and aldehyde protons upon coordination.
-
Broadening of peaks may occur, especially for paramagnetic metal complexes.
-
3. UV-Visible Spectroscopy:
-
Objective: To study the electronic transitions within the complex.
-
Sample Preparation: Prepare a dilute solution of the complex in a suitable solvent (e.g., methanol or DMF).
-
Expected Observations:
-
Ligand-centered transitions (π → π* and n → π*).
-
Charge-transfer bands (Ligand-to-Metal or Metal-to-Ligand).
-
For transition metal complexes, d-d transitions may be observed in the visible region.
-
4. Elemental Analysis (CHN):
-
Objective: To determine the empirical formula of the complex and confirm its stoichiometry.
Data Presentation
The following tables summarize the expected analytical data for a hypothetical complex, such as [Cu(this compound)₂Cl₂].
Table 1: Expected FT-IR Spectral Data (cm⁻¹)
| Functional Group | Ligand (Free) | Complex | Shift (Δν) |
| ν(C=O) of aldehyde | ~1680 | ~1650 | -30 |
| ν(C=N) of imidazole | ~1550 | ~1560 | +10 |
| ν(M-N) | - | ~450 | - |
| ν(M-O) | - | ~520 | - |
Table 2: Expected ¹H NMR Spectral Data (δ, ppm) in DMSO-d₆
| Proton | Ligand (Free) | Complex | Shift (Δδ) |
| Aldehyde (-CHO) | ~9.8 | Shifted/Broadened | - |
| Imidazole ring-H | ~7.5-8.0 | Shifted/Broadened | - |
| Methyl (-CH₃) | ~3.7 | Shifted/Broadened | - |
Note: For paramagnetic complexes like Cu(II), NMR signals may be significantly broadened or unobservable.
Visualizations
References
- 1. Imidazole-Based Metal Complex Derivatives: A Comprehensive Overview of Synthesis and Biological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. saudijournals.com [saudijournals.com]
- 5. researchgate.net [researchgate.net]
- 6. Structural Studies and Investigation on the Activity of Imidazole-Derived Thiosemicarbazones and Hydrazones against Crop-Related Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The roles of imidazole ligands in coordination supramolecular systems - CrystEngComm (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Iodo-1-methyl-1H-imidazole-5-carboxaldehyde
Welcome to the technical support center for the synthesis of 4-Iodo-1-methyl-1H-imidazole-5-carboxaldehyde (CAS 189014-13-9). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the yield and purity of this important synthetic intermediate.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to prepare this compound?
A1: A common and effective synthetic strategy involves a two-step process:
-
N-methylation of a suitable imidazole precursor.
-
Iodination of the N-methylated imidazole.
-
Formylation of the 4-iodo-1-methyl-1H-imidazole intermediate, often via a Vilsmeier-Haack reaction.
An alternative route could involve the direct iodination of 1-methyl-1H-imidazole-5-carboxaldehyde. The choice of route often depends on the availability of starting materials and the desired scale of the reaction.
Q2: I am experiencing low yields in the final product. What are the most likely causes?
A2: Low yields can stem from several factors throughout the synthesis:
-
Incomplete Iodination: The iodination step may not have gone to completion, leaving unreacted starting material.
-
Over-iodination: Formation of di-iodo species can be a significant side reaction, reducing the yield of the desired mono-iodinated product.[1]
-
Suboptimal Vilsmeier-Haack Conditions: The formylation reaction is sensitive to reagent quality, stoichiometry, and temperature. Inefficient formation of the Vilsmeier reagent or side reactions can drastically reduce the yield.
-
Product Degradation: The product can be sensitive to harsh work-up conditions, such as high temperatures or strong acids/bases.
-
Purification Losses: The product may be lost during purification steps like recrystallization or column chromatography if the conditions are not optimized.
Q3: How can I minimize the formation of di-iodinated byproducts?
A3: To suppress the formation of di- and tri-iodinated species, careful control of the reaction stoichiometry is crucial. Using a molar excess of the imidazole substrate relative to the iodinating agent can favor mono-iodination.[1] Additionally, controlling the reaction temperature, often keeping it low, can improve selectivity.
Q4: What is the best method for purifying the final product?
A4: Purification of this compound typically involves recrystallization or silica gel column chromatography. For recrystallization, a solvent system such as ethyl acetate/hexane or isopropanol/water may be effective. The choice of solvent should be determined by small-scale solubility tests. For column chromatography, a gradient elution with a mixture of a non-polar solvent (like hexanes) and a polar solvent (like ethyl acetate) is a good starting point.
Q5: Are there any specific safety precautions I should take during this synthesis?
A5: Yes, several safety precautions are necessary:
-
Iodine: Iodine is corrosive and can cause severe burns. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety goggles.
-
Vilsmeier-Haack Reagents: Phosphorus oxychloride (POCl₃), a common reagent for the Vilsmeier-Haack reaction, is highly corrosive and reacts violently with water.[2] It should be handled with extreme care in a fume hood.
-
Anhydrous Conditions: The Vilsmeier-Haack reaction requires anhydrous conditions. Ensure all glassware is thoroughly dried and use anhydrous solvents.
Troubleshooting Guides
Problem 1: Low Yield in the Iodination Step
| Symptom | Possible Cause | Suggested Solution |
| TLC analysis shows significant amount of starting material remaining. | 1. Insufficient reaction time or temperature. 2. Deactivated iodinating agent. | 1. Extend the reaction time and/or slowly increase the temperature while monitoring the reaction by TLC. 2. Use fresh, high-purity iodine or other iodinating agents. |
| Mass spectrometry or NMR of crude product indicates the presence of di-iodinated species. | Over-iodination due to incorrect stoichiometry or reaction conditions. | 1. Use a molar excess of the imidazole starting material. 2. Perform the reaction at a lower temperature to improve selectivity. 3. Consider a two-step approach: synthesis of the di-iodo compound followed by selective deiodination with a reducing agent like sodium sulfite.[3] |
| Product is lost during work-up. | The product has some solubility in the aqueous phase. | After initial extraction, perform additional extractions of the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). |
Problem 2: Vilsmeier-Haack Formylation Fails or Gives Low Yield
| Symptom | Possible Cause | Suggested Solution |
| No reaction or very low conversion of starting material. | 1. Poor quality of Vilsmeier reagent (POCl₃ and/or DMF). 2. Insufficiently activated substrate. | 1. Use fresh, anhydrous DMF and high-purity POCl₃. Prepare the Vilsmeier reagent at a low temperature (0-5 °C) and use it immediately.[2] 2. The iodo-imidazole may be deactivated by the electron-withdrawing iodine atom. A higher reaction temperature or a larger excess of the Vilsmeier reagent may be required. |
| Formation of a dark, tarry residue. | 1. Reaction overheating. 2. Presence of impurities. | 1. Maintain strict temperature control, especially during the addition of the substrate to the Vilsmeier reagent. 2. Ensure starting materials and solvents are pure and anhydrous. |
| Multiple products observed on TLC. | Side reactions, such as reaction at other positions on the imidazole ring or decomposition. | 1. Optimize the stoichiometry of the Vilsmeier reagent. 2. Ensure the reaction temperature is not too high and the reaction time is not excessively long. |
| Difficulty in isolating the product after work-up. | The product may be water-soluble or form an emulsion during extraction. | 1. Saturate the aqueous layer with sodium chloride to decrease the solubility of the product. 2. If an emulsion forms, allow the mixture to stand or add a small amount of brine to break the emulsion. |
Experimental Protocols
Proposed Synthetic Pathway
A plausible synthetic route starting from 1-methyl-1H-imidazole is outlined below.
References
Technical Support Center: Synthesis of 4-Iodo-1-methyl-1H-imidazole-5-carboxaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Iodo-1-methyl-1H-imidazole-5-carboxaldehyde. The guidance is based on established principles of electrophilic aromatic substitution on imidazole rings.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis.
Question: My reaction yields a significant amount of a major impurity alongside my desired product. What is this side-product and how can I prevent its formation?
Answer: The most probable major side-product is the di-iodinated species, 2,4-diiodo-1-methyl-1H-imidazole-5-carboxaldehyde . The imidazole ring is susceptible to over-iodination, especially at the more activated C2 position after the first iodine has been introduced at C4.
Causes and Solutions:
-
Incorrect Stoichiometry: Using too much iodinating agent (e.g., N-Iodosuccinimide - NIS, or Iodine - I₂) relative to the starting material is the primary cause of over-iodination. The already iodinated product can be more reactive towards a second iodination than the starting material under certain conditions.
-
Solution: Carefully control the stoichiometry. Use no more than 1.0 to 1.1 equivalents of the iodinating agent. It is often preferable to use a slight excess of the starting material (1-methyl-1H-imidazole-5-carboxaldehyde) and accept a lower conversion rate to achieve higher selectivity for the mono-iodinated product.
-
-
High Reaction Temperature: Elevated temperatures can increase reaction rates but often decrease selectivity, favoring the formation of the thermodynamically stable di-iodinated product.
-
Solution: Perform the reaction at a lower temperature. For many iodinations, starting at 0 °C and allowing the reaction to slowly warm to room temperature is a common strategy.[1] Monitor the reaction closely by TLC or LC-MS to determine the optimal temperature profile.
-
-
Choice of Iodinating Agent: Highly reactive iodinating systems can lead to poor selectivity.
Question: The reaction is very slow or does not proceed to completion, leaving a large amount of unreacted starting material. What can I do?
Answer: Low reactivity can be attributed to several factors, primarily related to the deactivating effect of the carboxaldehyde group on the imidazole ring.
Causes and Solutions:
-
Insufficient Activation: The electron-withdrawing nature of the C5-carboxaldehyde deactivates the ring, making it less susceptible to electrophilic attack.
-
Solution 1: If using NIS, consider adding a catalytic amount of a Brønsted or Lewis acid, such as trifluoroacetic acid (TFA).[2][3] This can protonate the succinimide nitrogen, making the iodine atom more electrophilic.
-
Solution 2: Gently increase the reaction temperature, but monitor carefully for the onset of side-product formation.[4] A balance must be struck between reaction rate and selectivity.
-
-
Reagent Quality: The iodinating agent may have degraded.
-
Solution: Use a fresh bottle of NIS or purify older batches if necessary. Ensure all reagents and solvents are anhydrous, as water can interfere with the reaction.
-
Question: I have a mixture of products. How can I effectively purify the desired this compound?
Answer: Purifying iodo-imidazoles from their over-iodinated counterparts can be challenging due to similar polarities.
Recommended Methods:
-
Silica Gel Column Chromatography: This is the most common and effective method for separating the mono-iodinated product from the di-iodinated side-product and unreacted starting material.[5]
-
Eluent System: A gradient elution is recommended. Start with a less polar solvent system (e.g., 20-30% Ethyl Acetate in Hexanes) and gradually increase the polarity (e.g., to 50-70% Ethyl Acetate in Hexanes). The less polar di-iodinated product will typically elute first, followed by the desired mono-iodinated product, and finally the more polar starting material.
-
-
Recrystallization: This can be effective if the crude product is sufficiently pure.[6]
-
Solvent System: A mixed solvent system like ethyl acetate/n-hexane is a good starting point.[5][6] Dissolve the crude material in a minimum amount of hot ethyl acetate and add n-hexane until turbidity is observed. Allow it to cool slowly to promote the formation of pure crystals. A two-step recrystallization, which first removes the less soluble di-iodinated impurity via hot filtration, can also be highly effective.[1][5]
-
Frequently Asked Questions (FAQs)
Q1: What is the most likely position for the second iodination to occur? A1: After iodination at the C4 position, the most electron-rich and sterically accessible position for a second electrophilic attack is the C2 position. Therefore, 2,4-diiodo-1-methyl-1H-imidazole-5-carboxaldehyde is the most probable di-iodinated side-product.
Q2: Which iodinating agent is better, I₂/Base or N-Iodosuccinimide (NIS)? A2: N-Iodosuccinimide (NIS) is generally preferred for substrates that are sensitive or prone to over-reaction. It offers milder reaction conditions and is often easier to handle than molecular iodine.[2] However, I₂ in the presence of a base like NaOH is a more cost-effective option for large-scale syntheses.[1]
Q3: What solvent should I use for the reaction? A3: The choice of solvent depends on the iodinating agent. For NIS reactions, aprotic solvents like Dichloromethane (DCM), Acetonitrile (MeCN), or Tetrahydrofuran (THF) are commonly used.[2][7] For reactions with I₂, an aqueous medium is often used to dissolve the base and an iodide salt co-solvent (NaI or KI) is used to solubilize the iodine.[6]
Q4: How can I monitor the reaction progress? A4: Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) are the best methods. On a silica TLC plate, you can typically distinguish the starting material, the desired mono-iodo product, and the di-iodo side-product. The di-iodo product is generally the least polar and will have the highest Rf value.
Q5: How should the final product be stored? A5: Iodo-heterocycles can be sensitive to light and air. The purified product should be stored in a sealed, amber vial under an inert atmosphere (nitrogen or argon) at low temperatures (2-8 °C) to prevent degradation.[5]
Data Presentation
The following table summarizes the expected outcomes based on adjustments to key reaction parameters.
| Parameter | Condition | Expected Effect on Purity | Expected Effect on Yield | Rationale |
| NIS Stoichiometry | 1.0 - 1.1 eq. | High | Moderate to High | Minimizes over-iodination, leading to a cleaner reaction profile.[6][8] |
| > 1.2 eq. | Low | Variable | Significantly increases the formation of the di-iodinated side-product. | |
| Temperature | 0 °C to RT | High | Moderate | Lower temperature favors kinetic control, enhancing selectivity for mono-iodination.[1] |
| > 40 °C (Reflux) | Low | High Conversion | Higher temperature reduces selectivity, increasing side-product formation. | |
| Catalyst (for NIS) | None | Moderate | Potentially Low | The reaction may be slow due to the deactivated ring system. |
| Catalytic TFA | High | Moderate to High | Activates NIS, allowing for lower reaction temperatures and higher selectivity.[3] |
Experimental Protocols
Proposed Protocol: Iodination using N-Iodosuccinimide (NIS)
This protocol is a generalized procedure based on standard methods for the iodination of substituted imidazoles.[2][7]
-
Preparation: To a solution of 1-methyl-1H-imidazole-5-carboxaldehyde (1.0 eq.) in anhydrous Dichloromethane (DCM, ~0.1 M) in a round-bottom flask under a nitrogen atmosphere, add N-Iodosuccinimide (1.05 eq.).
-
Reaction: Stir the mixture at 0 °C (ice bath) for 30 minutes.
-
Monitoring: Allow the reaction to slowly warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by TLC (e.g., 50% Ethyl Acetate/Hexanes), checking for the consumption of the starting material and the formation of the product.
-
Work-up: Once the reaction is deemed complete, quench it by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃). Stir vigorously for 10 minutes until the color of any residual iodine disappears.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice more with DCM.
-
Washing: Combine the organic layers and wash with saturated aqueous sodium bicarbonate, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using a gradient of Ethyl Acetate in Hexanes to afford the pure this compound.
Visualizations
Reaction and Side-Reaction Pathway
Caption: Iodination of the starting material to the desired product and the over-iodination side-product.
Troubleshooting Workflow
Caption: A decision-making workflow for troubleshooting common issues during the synthesis.
Influence of Reaction Parameters
Caption: Cause-and-effect relationships between key reaction parameters and experimental outcomes.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. N-Iodosuccinimide (NIS) [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Iodination Using N-Iodosuccinimide (NIS) [commonorganicchemistry.com]
- 8. CN110938036A - Preparation method of 4-iodine-1H-imidazole - Google Patents [patents.google.com]
Technical Support Center: Purification of 4-Iodo-1-methyl-1H-imidazole-5-carboxaldehyde
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the purification of 4-Iodo-1-methyl-1H-imidazole-5-carboxaldehyde. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: While the exact impurity profile depends on the synthetic route, common impurities may include:
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Unreacted starting materials: Such as 1-methyl-1H-imidazole-5-carboxaldehyde or the iodinating agent.
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Over-iodinated species: Di-iodinated or tri-iodinated imidazole derivatives can be significant byproducts.
-
Solvent residues: Residual solvents from the reaction or initial work-up.
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Degradation products: Imidazole aldehydes can be sensitive to oxidation, especially under harsh conditions.
Q2: Which purification technique is most suitable for this compound?
A2: The choice of purification technique depends on the scale of your experiment and the nature of the impurities.
-
Recrystallization is often effective for removing less soluble or more soluble impurities and is suitable for larger quantities.
-
Silica gel column chromatography is ideal for separating compounds with different polarities and is effective for small to medium-scale purifications where impurities have similar solubility to the product.[1]
Q3: How can I monitor the purity of my fractions during column chromatography?
A3: Thin-Layer Chromatography (TLC) is a quick and effective method to monitor the progress of your column chromatography.[2] By spotting the crude mixture, the starting materials, and collected fractions, you can identify which fractions contain the purified product.[2] Visualization can typically be achieved using a UV lamp.[2]
Q4: My purified this compound is discolored. What could be the cause?
A4: Discoloration, such as a yellow or brown tint, can indicate the presence of trace impurities or degradation. Aldehydes are susceptible to air oxidation.[2] It is crucial to store the purified compound under an inert atmosphere (e.g., nitrogen or argon), protected from light, and at a low temperature to minimize degradation.
Q5: What are the ideal storage conditions for the purified compound?
A5: To ensure long-term stability, this compound should be stored in a tightly sealed container, under an inert atmosphere, protected from light, and refrigerated.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of this compound.
Recrystallization Troubleshooting
| Problem | Potential Cause | Suggested Solution |
| Product "oils out" instead of crystallizing. | The compound's melting point may be lower than the boiling point of the solvent, or significant impurities are present. | - Try a lower boiling point solvent or a different solvent system. - Ensure the crude material is as pure as possible before recrystallization. - Add a seed crystal to induce crystallization. - Allow the solution to cool more slowly. |
| No crystals form upon cooling. | The solution may not be supersaturated (too much solvent was used), or nucleation is slow. | - Evaporate some of the solvent to increase the concentration. - Scratch the inside of the flask with a glass rod at the solvent-air interface to create nucleation sites. - Add a seed crystal of the pure compound. - Cool the solution in an ice bath or refrigerator for an extended period. |
| Low recovery of the purified product. | The product has significant solubility in the recrystallization solvent at low temperatures, or too much solvent was used. | - Minimize the amount of hot solvent used to dissolve the crude product. - Cool the solution to a lower temperature (e.g., in an ice-salt bath) to maximize precipitation. - Consider using a different solvent or a mixed solvent system where the product is less soluble at low temperatures. |
| Impurities co-precipitate with the product. | The chosen solvent does not effectively differentiate between the product and the impurity in terms of solubility. | - Try a different recrystallization solvent or a mixture of solvents. - Perform a second recrystallization on the obtained crystals. - Consider a preliminary purification step, such as a wash or a quick filtration through a small plug of silica, before recrystallization. |
Column Chromatography Troubleshooting
| Problem | Potential Cause | Suggested Solution |
| Poor separation of the product from impurities. | The eluent system is not optimized for the separation. | - Perform a thorough TLC analysis with various solvent systems to find an eluent that gives good separation (Rf of the product around 0.2-0.4).[3] - Use a gradient elution, starting with a less polar solvent and gradually increasing the polarity. - Ensure the column is packed properly without any cracks or channels.[4] |
| Product does not elute from the column. | The eluent is not polar enough to move the compound through the silica gel. | - Gradually increase the polarity of the eluent. For polar compounds like substituted imidazoles, adding a small amount of a more polar solvent like methanol to the eluent system can be effective.[5] - Ensure the compound was properly loaded onto the column in a minimal amount of solvent.[4] |
| Product elutes too quickly with the solvent front. | The eluent is too polar. | - Start with a less polar solvent system. - Perform TLC analysis to find a less polar eluent that provides an appropriate Rf value for the product. |
| Streaking or tailing of spots on TLC and broad bands on the column. | The compound may be too acidic or basic for silica gel, or the sample is overloaded. | - Add a small amount of a modifier to the eluent, such as triethylamine for basic compounds or acetic acid for acidic compounds. - Ensure the amount of crude material loaded onto the column is appropriate for the column size (typically 1-5% of the silica gel weight). - Dissolve the crude sample in a minimal amount of solvent for loading. |
Experimental Protocols
Protocol 1: Purification by Recrystallization
-
Solvent Selection: Test the solubility of the crude this compound in various solvents at room temperature and upon heating. Ideal solvents are those in which the compound is sparingly soluble at room temperature but highly soluble when hot. Common solvents for imidazoles include ethanol, ethyl acetate, and mixtures with hexanes.[6][7]
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Dissolution: In a flask, add a minimal amount of the chosen hot solvent to the crude material with stirring until it is completely dissolved.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should occur. To maximize yield, further cool the flask in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Protocol 2: Purification by Silica Gel Column Chromatography
-
TLC Analysis: Determine a suitable eluent system using TLC. A good starting point for polar heterocyclic aldehydes is a mixture of a non-polar solvent (e.g., hexanes or dichloromethane) and a polar solvent (e.g., ethyl acetate or acetone).[5] The ideal eluent should provide a retention factor (Rf) of approximately 0.2-0.4 for the target compound.
-
Column Packing: Prepare a silica gel column using the chosen eluent.[4]
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and load it carefully onto the top of the silica gel column.[4]
-
Elution: Begin eluting the column with the chosen solvent system. If necessary, a gradient of increasing polarity can be used to elute compounds of varying polarities.[3]
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Visualizations
Caption: General workflow for the purification of this compound by recrystallization.
References
- 1. 189014-13-9|4-Iodo-1-methyl-1H-imidazole-5-carbaldehyde|BLD Pharm [bldpharm.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Novachemistry-product-info [novachemistry.com]
- 4. WO1998046571A1 - Methods for synthesizing 2-substituted imidazoles - Google Patents [patents.google.com]
- 5. One-Pot Synthesis of Imidazole-4-Carboxylates by Microwave-Assisted 1,5-Electrocyclization of Azavinyl Azomethine Ylides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reagents & Solvents [chem.rochester.edu]
- 7. Simple practical method for synthesis of trisubstituted imidazoles: an efficient copper catalyzed multicomponent reaction - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting low conversion in the iodination of 1-methyl-1H-imidazole-5-carboxaldehyde
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low conversion or other issues during the iodination of 1-methyl-1H-imidazole-5-carboxaldehyde to synthesize 4-iodo-1-methyl-1H-imidazole-5-carboxaldehyde.
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of low conversion in the iodination of 1-methyl-1H-imidazole-5-carboxaldehyde?
A1: Low conversion in the iodination of this substrate is often attributed to the deactivating effect of the electron-withdrawing carboxaldehyde group at the C5 position. This group reduces the electron density of the imidazole ring, making it less susceptible to electrophilic attack by iodine compared to unsubstituted or electron-rich imidazoles. Consequently, the reaction may require more forcing conditions or a more reactive iodinating agent to proceed efficiently.
Q2: What are the typical side products observed in this reaction, and how can their formation be minimized?
A2: The most common side product is the di-iodinated species, 2,4-diiodo-1-methyl-1H-imidazole-5-carboxaldehyde. To minimize its formation, it is crucial to control the stoichiometry of the reactants. Using a molar excess of the starting material, 1-methyl-1H-imidazole-5-carboxaldehyde, relative to the iodinating agent can favor the desired mono-iodination.
Q3: Which iodinating agents are suitable for this reaction?
A3: Several iodinating agents can be employed, with varying reactivity. Common choices include:
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Iodine (I₂) in the presence of a base (e.g., NaOH, NaHCO₃): This is a cost-effective and common method. The base is necessary to generate the more reactive imidazolate anion or to neutralize the HI produced.
-
N-Iodosuccinimide (NIS): A milder and often more selective electrophilic iodinating agent. It can be particularly useful for substrates that are sensitive to harsher conditions.
-
1,3-Diiodo-5,5-dimethylhydantoin (DIH): A powerful iodinating agent that may be effective when other reagents fail, though it is more expensive.
Q4: How can I effectively purify the desired this compound?
A4: Purification can typically be achieved through recrystallization or column chromatography. For recrystallization, a mixed solvent system such as isopropanol/n-hexane or ethyl acetate/n-hexane can be effective. In column chromatography, a silica gel stationary phase with a gradient elution using solvents like ethyl acetate in hexanes, followed by a more polar system like dichloromethane/methanol, can separate the mono-iodinated product from the starting material and di-iodinated byproducts.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Conversion | 1. Insufficiently reactive iodinating agent: The electron-withdrawing nature of the carboxaldehyde group deactivates the imidazole ring. | - Switch to a more potent iodinating agent (e.g., from I₂/base to NIS or DIH).- Consider using a Lewis acid catalyst with NIS to increase its electrophilicity. |
| 2. Inadequate reaction temperature: The reaction may be too slow at room temperature or below. | - Cautiously increase the reaction temperature, monitoring for decomposition by TLC. | |
| 3. Poor quality of reagents: Decomposed iodinating agent or impure starting material. | - Use freshly opened or purified reagents. Ensure the starting material is of high purity. | |
| Formation of Significant Di-iodinated Byproduct | 1. Incorrect stoichiometry: Molar ratio of iodinating agent to the imidazole substrate is too high. | - Use a molar excess of 1-methyl-1H-imidazole-5-carboxaldehyde (e.g., 1.5 to 2 equivalents) relative to the iodinating agent. |
| 2. Reaction time is too long: Prolonged reaction times can lead to over-iodination. | - Monitor the reaction progress closely by TLC and quench the reaction once the starting material is consumed or the desired product formation plateaus. | |
| Difficult Purification | 1. Similar polarity of product and byproducts: The mono- and di-iodinated products may have close Rf values on TLC. | - Optimize the solvent system for column chromatography by testing various solvent mixtures with TLC.- Consider using a different stationary phase, such as alumina. |
| 2. Co-precipitation during recrystallization: Impurities may crystallize along with the product. | - Experiment with different recrystallization solvent systems.- Perform a hot filtration to remove less soluble impurities before allowing the solution to cool and crystallize. |
Data Presentation
Table 1: Comparison of Iodinating Agents for Imidazole Iodination (Representative Data)
| Iodinating Agent | Typical Conditions | Regioselectivity | Typical Yield | Advantages | Disadvantages |
| Iodine (I₂)/Base | NaOH or KOH, Water or THF/Water, 0°C to rt | Primarily C4/C5, can lead to di- and tri-iodination. | Good to Excellent | Cost-effective, readily available. | Over-iodination can be an issue, requiring careful control of stoichiometry; purification of mixtures may be necessary. |
| N-Iodosuccinimide (NIS) | Acetonitrile or TFA, often with a catalyst (e.g., TFA, Lewis acids) | Generally good, can be tuned with catalysts. | Good to Excellent | Milder conditions, good functional group tolerance, often higher selectivity than I₂.[1] | More expensive than elemental iodine. |
| 1,3-Diiodo-5,5-dimethylhydantoin (DIH) | Acetonitrile or DCM, rt | High | Excellent | Very reactive, good for deactivated substrates. | High cost, may be less selective for some substrates. |
Note: Yields are approximate and can vary significantly based on the specific reaction conditions, scale, and the reactivity of the substrate.
Experimental Protocols
Protocol 1: Iodination using Iodine and Sodium Bicarbonate
This protocol is a general method adapted for the iodination of 1-methyl-1H-imidazole-5-carboxaldehyde.
Materials:
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1-methyl-1H-imidazole-5-carboxaldehyde
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Iodine (I₂)
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Sodium bicarbonate (NaHCO₃)
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Sodium thiosulfate (Na₂S₂O₃)
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Dichloromethane (DCM)
-
Water
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Brine
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Anhydrous sodium sulfate (Na₂SO₄)
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Silica gel for column chromatography
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Hexanes and Ethyl Acetate for elution
Procedure:
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To a solution of 1-methyl-1H-imidazole-5-carboxaldehyde (1.0 eq) in a suitable solvent such as dichloromethane or THF, add sodium bicarbonate (2.0 eq).
-
Slowly add a solution of iodine (0.8 eq) in the same solvent to the mixture at room temperature.
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Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC).
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Upon completion (disappearance of the starting material or no further product formation), quench the reaction by adding an aqueous solution of sodium thiosulfate to remove excess iodine.
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Separate the organic layer, and extract the aqueous layer with dichloromethane.
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
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Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.
Visualizations
Caption: Reaction pathway for the iodination of 1-methyl-1H-imidazole-5-carboxaldehyde.
Caption: Troubleshooting workflow for low conversion in the iodination reaction.
Caption: Logical relationships between substituents and reaction outcome.
References
Technical Support Center: Optimization of 4-Iodo-1-methyl-1H-imidazole-5-carboxaldehyde Synthesis
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the synthesis of 4-Iodo-1-methyl-1H-imidazole-5-carboxaldehyde. Below, you will find frequently asked questions (FAQs), troubleshooting guides, and a detailed experimental protocol to address common challenges.
Frequently Asked Questions (FAQs)
Q1: What is the most common challenge when synthesizing this compound?
A1: The primary challenge is controlling the regioselectivity of the iodination reaction. A significant side reaction is the formation of di-iodinated byproducts, which can complicate purification and reduce the yield of the desired mono-iodinated product.[1][2]
Q2: How can I minimize the formation of di-iodinated byproducts?
A2: To reduce the formation of di-iodinated species, carefully control the stoichiometry of the reactants. Using a slight excess of the starting material, 1-methyl-1H-imidazole-5-carboxaldehyde, relative to the iodinating agent can favor mono-substitution.[2] Additionally, maintaining a low reaction temperature (e.g., 0°C) during the addition of the iodinating agent is crucial.[1]
Q3: What are the recommended iodinating agents for this synthesis?
A3: A common and effective iodinating agent is molecular iodine (I₂). To improve its solubility in aqueous media, it is often used in conjunction with a co-solvent or a salt like sodium iodide (NaI) or potassium iodide (KI).[1]
Q4: My reaction yield is consistently low. What are the potential causes?
A4: Low yields can stem from several factors:
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Incomplete Reaction: The reaction may not have gone to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Product Degradation: The product may be sensitive to the reaction or work-up conditions.
-
Suboptimal Reagent Quality: Ensure that all starting materials and reagents are of high purity and are not degraded.[1]
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Purification Losses: The product may be lost during extraction or recrystallization steps.
Q5: How can the product be effectively purified from the reaction mixture?
A5: Purification can typically be achieved through recrystallization. A mixed solvent system, such as ethanol/water or isopropanol/n-hexane, has been shown to be effective for similar iodo-imidazole compounds.[1][3] If di-iodinated byproducts are present, they are often less soluble and can sometimes be removed by filtration from a hot solution.[1]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low or No Product Formation | Incomplete iodination or degradation of the product. | Ensure the use of a suitable iodinating agent and control the reaction temperature strictly at 0°C during addition.[1] Verify the quality of all reagents. |
| Formation of Multiple Products | Over-iodination due to excess iodinating agent or high temperature. | Carefully control the molar ratio of the iodinating agent to the starting imidazole. A 1:1 ratio or a slight excess of the imidazole is recommended.[1][2] Perform the reaction at a controlled low temperature.[1] |
| Difficulty in Product Isolation | The product may not fully precipitate or may be lost during work-up. | Adjust the pH of the reaction mixture to 7-8 to facilitate precipitation.[1] If the product remains in the filtrate, perform an extraction with a suitable organic solvent like ethyl acetate. |
| Product Contaminated with Starting Material | Inefficient purification. | Optimize the recrystallization solvent system to ensure the starting material remains in the mother liquor.[2] Column chromatography can be used as an alternative purification method. |
Experimental Protocol: Synthesis of this compound
This protocol describes a general method for the synthesis of this compound. Optimization of specific parameters may be required.
Materials:
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1-methyl-1H-imidazole-5-carboxaldehyde
-
Iodine (I₂)
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Sodium Iodide (NaI)
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Sodium Hydroxide (NaOH)
-
Hydrochloric Acid (HCl)
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Ethyl Acetate
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Ethanol
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Water
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Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Preparation of Imidazole Solution: In a flask, dissolve 1-methyl-1H-imidazole-5-carboxaldehyde and sodium hydroxide in water. Cool the solution to 0°C in an ice bath.
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Preparation of Iodine Solution: In a separate beaker, dissolve sodium iodide in water, cool to room temperature, and then add iodine. Stir until the iodine is fully dissolved.[1]
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Reaction: Add the iodine solution dropwise to the cooled imidazole solution while maintaining the temperature at 0°C and stirring vigorously.[1]
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Monitoring: Monitor the reaction progress by TLC until the starting material is consumed (typically 4-6 hours).[1]
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Work-up: Once the reaction is complete, carefully adjust the pH of the reaction mixture to 7-8 with concentrated hydrochloric acid to precipitate the crude product.[1]
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Isolation: Collect the solid by suction filtration. Extract the filtrate with ethyl acetate to recover any remaining product.
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Purification: Combine the precipitated solid with the solid obtained from the ethyl acetate extraction. Recrystallize the crude product from a mixture of ethanol and water to yield pure this compound.[1][3]
Quantitative Data Summary
The following table summarizes key parameters for the synthesis. Note that these are starting points, and optimization may be necessary.
| Parameter | Value/Range | Notes |
| Stoichiometry (Imidazole:Iodine) | 1:1 to 1.2:1 | An excess of imidazole can help minimize di-iodination.[1][2] |
| Reaction Temperature | 0°C | Critical for controlling side reactions.[1] |
| Reaction Time | 4 - 6 hours | Monitor by TLC. |
| pH for Precipitation | 7 - 8 | Adjust carefully with HCl.[1] |
Visualizations
Caption: General workflow for the synthesis of this compound.
References
How to avoid di- and tri-iodination byproducts in imidazole synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the synthesis of mono-iodoimidazole, specifically focusing on the prevention of di- and tri-iodinated byproducts.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that lead to the formation of di- and tri-iodinated byproducts during imidazole synthesis?
A1: The formation of di- and tri-iodinated byproducts is primarily influenced by the high reactivity of the imidazole ring towards electrophilic substitution.[1] Key factors include the reaction stoichiometry, the choice and concentration of the iodinating agent, reaction temperature, and pH.[2][3] Strongly basic conditions, for instance, lead to the formation of the highly reactive imidazolate anion, which can result in rapid and unselective iodination.[1]
Q2: How can I control the stoichiometry to favor mono-iodination?
A2: A key strategy to minimize over-iodination is to use a molar excess of imidazole relative to the iodinating agent.[3][4] A recommended molar ratio of iodine to imidazole is between 1:2 and 1:5.[5] The excess unreacted imidazole can typically be recovered after the reaction and recycled, which makes the process more economical.[3][4]
Q3: What is the most suitable iodinating agent for selective mono-iodination?
A3: While molecular iodine (I₂) in the presence of a base is a cost-effective option, it can lead to the formation of multiple iodinated products if not carefully controlled.[2] N-Iodosuccinimide (NIS) is a milder and often more selective electrophilic iodinating agent that provides good functional group tolerance and can lead to higher selectivity than I₂.[1][2] For particularly challenging syntheses, 1,3-diiodo-5,5-dimethylhydantoin (DIH) is a powerful iodinating agent, though its use may be limited by cost for large-scale reactions.[1][2]
Q4: What is the optimal temperature for the reaction to ensure selectivity?
A4: Conducting the reaction at a low temperature is crucial for improving selectivity towards the mono-iodinated product.[5] A temperature of 0 °C is frequently recommended, as it decreases the overall reaction rate, allowing for better control over the iodination process.[3][5]
Q5: Are there alternative synthetic routes to circumvent the formation of byproduct mixtures?
A5: Yes, an alternative two-step approach involves the initial synthesis of 4,5-diiodoimidazole, followed by a selective deiodination reaction using a reducing agent like sodium sulfite or potassium sulfite to yield 4-iodo-1H-imidazole.[4][6] Another method involves starting with 2,4,5-triiodo-1H-imidazole and using sodium sulfite to obtain the mono-iodinated product.[4]
Troubleshooting Guides
Issue 1: Significant formation of di- and tri-iodinated byproducts despite using excess imidazole.
| Potential Cause | Troubleshooting Step |
| Reaction temperature is too high. | Maintain a strict reaction temperature of 0 °C, especially during the addition of the iodinating agent.[3] |
| Localized high concentration of iodinating agent. | Add the iodinating agent slowly and dropwise to the reaction mixture with vigorous stirring to ensure rapid dispersion.[3] |
| Reaction time is too long. | Monitor the reaction progress closely using Thin Layer Chromatography (TLC) and quench the reaction as soon as the starting material is consumed to an acceptable level. |
| Inappropriate choice of base. | Avoid strongly basic conditions that generate the highly reactive imidazolate anion. Consider using milder basic conditions or a different synthetic approach.[1] |
Issue 2: Difficulty in separating the mono-iodinated product from byproducts.
| Potential Cause | Troubleshooting Step |
| Inadequate purification method. | Utilize recrystallization as an effective method for purification. A mixture of isopropanol and n-hexane or ethanol and water is often effective.[3][5] |
| Co-precipitation of products. | For mixtures of 4-iodo-1H-imidazole and 4,5-diiodo-1H-imidazole, a hot filtration step can be employed. The di-iodinated product is often less soluble in hot solvent systems like water/ethanol and can be removed by filtering the hot solution. The desired mono-iodinated product then crystallizes from the filtrate upon cooling.[4] |
| Poor separation on column chromatography. | Optimize the solvent system for flash chromatography by first performing TLC with various eluents (e.g., hexane/ethyl acetate, dichloromethane/methanol) to achieve good separation between the spots.[7] Consider using a different stationary phase like alumina if silica gel is ineffective.[7] |
Quantitative Data Summary
The following table summarizes reaction conditions and yields for the synthesis of 4-iodo-1H-imidazole, highlighting the impact of stoichiometry on product formation.
| Imidazole (mol) | Iodine (mol) | Base (mol) | Co-solvent (mol) | Yield of 4-iodo-1H-imidazole | Reference |
| 0.60 | 0.15 | NaOH (0.60) | NaI (0.23) | 70.2% | [3] |
| 4.73 | 1.18 | NaOH (4.73) | NaI (1.77) | 69.2% | [3] |
| 50.5 mmol | 96.0 mmol | NaOH (232.3 mmol) | - | 74.7% (after deiodination) | [3] |
Experimental Protocols
Protocol 1: Direct Iodination of Imidazole with Stoichiometric Control
This protocol details a common method for the synthesis of 4(5)-iodoimidazole using an excess of imidazole to favor mono-iodination.[3][6]
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Preparation of Imidazole Solution: In a flask, dissolve sodium hydroxide (24.0 g, 0.60 mol) in 150 mL of water and allow it to cool to room temperature.[3] To this solution, add imidazole (40.8 g, 0.60 mol) and stir until completely dissolved.[3]
-
Preparation of Iodine Solution: In a separate flask, dissolve sodium iodide (33.8 g, 0.23 mol) in 45 mL of water.[3] After it cools to room temperature, add iodine (38.1 g, 0.15 mol).[3]
-
Reaction: Cool the imidazole solution to 0 °C in an ice bath.[3] Slowly add the iodine solution dropwise to the imidazole solution while maintaining the temperature at 0 °C.[6] After the addition is complete, continue to stir the reaction mixture at 0 °C for 6 hours.[6]
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Work-up and Isolation: Adjust the pH of the reaction mixture to 7-8 with concentrated hydrochloric acid.[6] A solid will precipitate, which should be collected by vacuum filtration.[6]
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Purification: The crude product can be purified by recrystallization from a mixture of isopropanol and n-hexane to yield pure 4(5)-iodoimidazole.[2]
Protocol 2: Iodination using N-Iodosuccinimide (NIS)
This protocol outlines the use of the milder iodinating agent, N-Iodosuccinimide.[2]
-
Reaction Setup: Dissolve imidazole in acetonitrile in a round-bottom flask.[2]
-
Addition of NIS: Add N-Iodosuccinimide portion-wise to the solution at room temperature.[2]
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Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).[2]
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Quenching: Once the reaction is complete, quench it by adding a saturated aqueous solution of sodium thiosulfate.[2]
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Extraction and Purification: Extract the aqueous layer with dichloromethane.[2] Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.[2] Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.[2]
Mandatory Visualizations
Caption: Workflow for direct iodination of imidazole.
Caption: Troubleshooting logic for over-iodination.
References
Challenges in the scale-up synthesis of 4-Iodo-1-methyl-1H-imidazole-5-carboxaldehyde
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 4-Iodo-1-methyl-1H-imidazole-5-carboxaldehyde.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the scale-up synthesis of this compound?
A1: The synthesis of this compound involves a multi-step process, typically starting from 1-methylimidazole. The main challenges during scale-up include:
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Regioselectivity during Iodination: Controlling the position of iodination on the imidazole ring to favor the desired 4-iodo isomer over other isomers.
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Vilsmeier-Haack Reaction Control: The Vilsmeier-Haack formylation is exothermic and requires careful temperature management to prevent side reactions and ensure safety on a larger scale. The Vilsmeier reagent is also moisture-sensitive.
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Purification: Isolating the final product with high purity can be challenging due to the potential for closely related impurities.
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Material Handling: Handling of corrosive and hazardous reagents like iodine and phosphorus oxychloride requires stringent safety protocols during large-scale production.
Q2: How can I improve the regioselectivity of the initial iodination step?
A2: Achieving high regioselectivity for 4-iodo-1-methyl-1H-imidazole is crucial. Direct iodination of 1-methylimidazole can lead to a mixture of isomers. A common strategy to improve selectivity is to perform the iodination on a pre-functionalized imidazole ring, followed by methylation. For instance, iodination of imidazole followed by N-methylation can offer a more controlled route.
Q3: Are there alternatives to the Vilsmeier-Haack reaction for the formylation step?
A3: While the Vilsmeier-Haack reaction is a common and effective method for formylating electron-rich heterocycles, other methods exist. These include the Duff reaction or the use of other formylating agents like hexamethylenetetramine (in the Sommelet reaction) or dichloromethyl methyl ether. However, for scale-up, the Vilsmeier-Haack reaction often remains the most practical choice due to its relatively low cost and high reactivity.
Troubleshooting Guides
Part 1: Iodination of 1-methylimidazole
| Issue | Potential Cause | Recommended Solution |
| Low Yield of 4-Iodo-1-methyl-1H-imidazole | Incomplete reaction. | Monitor the reaction progress using TLC or HPLC. Consider extending the reaction time or slightly increasing the temperature. |
| Over-iodination leading to di-iodo species. | Use a controlled stoichiometry of the iodinating agent. A slight excess of 1-methylimidazole can help minimize di-iodination. | |
| Formation of Multiple Isomers | Non-selective iodination conditions. | Explore different iodinating agents (e.g., NIS, I2/base combination) and solvent systems to optimize regioselectivity. |
| Difficult Purification | Presence of unreacted starting material and di-iodo byproducts. | Utilize column chromatography with a suitable solvent gradient (e.g., hexane/ethyl acetate) for efficient separation. Recrystallization can also be effective if a suitable solvent system is identified. |
Part 2: Vilsmeier-Haack Formylation of 4-Iodo-1-methyl-1H-imidazole
| Issue | Potential Cause | Recommended Solution |
| Reaction Fails to Initiate or is Sluggish | Inactive Vilsmeier reagent due to moisture. | Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. |
| Low reactivity of the substrate. | The iodo-substituent can be deactivating. A slight increase in reaction temperature or a longer reaction time may be necessary. Monitor progress by TLC. | |
| Formation of Dark Tar-like Byproducts | Reaction temperature too high. | The Vilsmeier-Haack reaction is exothermic. Maintain strict temperature control, especially during the addition of the substrate to the Vilsmeier reagent. Use an ice bath or a cooling system. |
| Impurities in the starting material. | Ensure the 4-Iodo-1-methyl-1H-imidazole is of high purity before proceeding with the formylation. | |
| Low Yield of Aldehyde | Incomplete hydrolysis of the iminium salt intermediate. | Ensure proper work-up with aqueous base (e.g., sodium acetate or sodium hydroxide solution) to facilitate complete hydrolysis to the aldehyde. |
| Difficult Product Isolation | Product may be partially soluble in the aqueous layer. | During work-up, saturate the aqueous layer with sodium chloride to decrease the solubility of the product and extract multiple times with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane). |
Experimental Protocols
Protocol 1: Synthesis of 4-Iodo-1-methyl-1H-imidazole
This protocol is a representative method. Optimization may be required for scale-up.
-
Reaction Setup: In a well-ventilated fume hood, dissolve 1-methylimidazole (1.0 eq.) in a suitable anhydrous solvent (e.g., dichloromethane) in a reaction vessel equipped with a stirrer, thermometer, and an addition funnel.
-
Iodination: Cool the solution to 0-5 °C using an ice bath. Slowly add a solution of N-Iodosuccinimide (NIS) (1.05 eq.) in the same solvent to the reaction mixture over 1-2 hours, maintaining the temperature below 10 °C.
-
Reaction Monitoring: Monitor the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Work-up: Quench the reaction with an aqueous solution of sodium thiosulfate to remove any unreacted iodine. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate.
Protocol 2: Vilsmeier-Haack Formylation to Yield this compound
This protocol is a representative method. The Vilsmeier reagent is prepared in situ.
-
Vilsmeier Reagent Preparation: In a separate, dry reaction vessel under an inert atmosphere, cool anhydrous N,N-dimethylformamide (DMF) (3.0 eq.) to 0-5 °C. Slowly add phosphorus oxychloride (POCl3) (1.2 eq.) dropwise, keeping the temperature below 10 °C. Stir the mixture at this temperature for 30 minutes to form the Vilsmeier reagent.
-
Formylation: To the pre-formed Vilsmeier reagent, add a solution of 4-Iodo-1-methyl-1H-imidazole (1.0 eq.) in anhydrous DMF dropwise, maintaining the temperature between 0-10 °C.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and then heat to 60-70 °C for 2-4 hours. Monitor the reaction progress by TLC or HPLC.
-
Work-up and Hydrolysis: Cool the reaction mixture to room temperature and pour it slowly onto crushed ice. Then, carefully add a saturated aqueous solution of sodium acetate or a dilute sodium hydroxide solution until the pH is basic (pH 8-9) to hydrolyze the intermediate iminium salt.
-
Isolation and Purification: Extract the product with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
Quantitative Data
Table 1: Representative Reaction Parameters for the Synthesis of 4-Iodo-1-methyl-1H-imidazole
| Parameter | Value |
| Reactants | 1-methylimidazole, N-Iodosuccinimide |
| Solvent | Dichloromethane |
| Temperature | 0-10 °C |
| Reaction Time | 2-4 hours |
| Typical Yield | 70-85% |
| Purity (after chromatography) | >98% |
Table 2: Representative Reaction Parameters for the Vilsmeier-Haack Formylation
| Parameter | Value |
| Reactants | 4-Iodo-1-methyl-1H-imidazole, DMF, POCl3 |
| Solvent | DMF |
| Temperature | 0-10 °C (addition), 60-70 °C (reaction) |
| Reaction Time | 2-4 hours |
| Typical Yield | 60-75% |
| Purity (after purification) | >97% |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting guide for the Vilsmeier-Haack formylation step.
Recrystallization methods for purifying 4-Iodo-1-methyl-1H-imidazole-5-carboxaldehyde
Welcome to the technical support center for the purification of 4-Iodo-1-methyl-1H-imidazole-5-carboxaldehyde. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the recrystallization of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common issues encountered when recrystallizing this compound?
A1: The most frequent challenges include the compound "oiling out" instead of forming crystals, failure of crystals to form even after cooling, low final yield, and the presence of colored impurities. These issues often stem from the choice of solvent, cooling rate, or the purity of the crude material.
Q2: What is the best solvent system for the recrystallization of this compound?
A2: While specific data for this exact molecule is limited in readily available literature, mixed solvent systems are often effective for similar iodo-imidazole derivatives.[1] A good starting point would be a mixture of a more soluble solvent like isopropanol or ethyl acetate with a less soluble "anti-solvent" such as n-hexane.[1][2] The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[1]
Q3: What are the likely impurities in my crude this compound?
A3: Common impurities can include unreacted starting materials and over-iodinated species, such as di-iodinated imidazole derivatives.[1][3] The purification strategy should aim to effectively remove these byproducts.
Q4: Can I use column chromatography if recrystallization fails?
A4: Yes, silica gel column chromatography is a viable alternative for purification, especially for smaller quantities or when recrystallization does not effectively remove certain impurities.[4] Given the polarity of the imidazole ring, a polar mobile phase, such as a gradient of ethyl acetate in hexanes or dichloromethane/methanol, would be a suitable starting point.[4][5]
Q5: How can I improve the yield of my recrystallization?
A5: To maximize your yield, ensure you are using the minimum amount of hot solvent necessary to dissolve the crude product. Allow the solution to cool slowly and undisturbed to room temperature before further cooling in an ice bath to promote maximum crystal formation. Also, be mindful of premature crystallization during any hot filtration steps by pre-heating your funnel and receiving flask.[1]
Troubleshooting Guide
This guide addresses specific problems you may encounter during the purification process.
| Problem Encountered | Potential Cause | Suggested Solution |
| "Oiling Out" (Formation of liquid droplets instead of crystals) | The compound's melting point may be lower than the boiling point of the solvent, or there are significant impurities depressing the melting point.[1] | 1. Increase Solvent Volume: Add a small amount of additional hot solvent to ensure the compound is fully dissolved.[1] 2. Slow Cooling: Allow the solution to cool more slowly to room temperature before moving to an ice bath.[1] 3. Adjust Solvent System: Modify the ratio of your co-solvents or select a different solvent pair.[1] |
| No Crystals Form After Cooling | The solution may be supersaturated, or too much solvent was used.[6] | 1. Induce Crystallization: Try scratching the inside of the flask with a glass rod at the solution's surface or adding a seed crystal of the pure compound.[6] 2. Reduce Solvent Volume: If the solution is too dilute, gently heat it to evaporate some of the solvent and then allow it to cool again.[6] 3. Add an Anti-solvent: If using a single solvent, slowly add a miscible "anti-solvent" (in which the compound is poorly soluble) until the solution becomes slightly turbid, then allow it to cool.[7] |
| Low Yield of Purified Product | Too much solvent was used, premature crystallization occurred during hot filtration, or the solution was not cooled sufficiently. | 1. Use Minimal Hot Solvent: Ensure you are only using enough hot solvent to just dissolve the crude material.[8] 2. Pre-heat Filtration Apparatus: Warm the funnel and receiving flask before any hot filtration step. 3. Thorough Cooling: Allow sufficient time for the solution to cool in an ice bath to maximize precipitation.[1] |
| Product is Still Impure or Colored After Recrystallization | The chosen solvent system is not effectively separating the impurities, or colored impurities are present. | 1. Charcoal Treatment: Add a small amount of activated charcoal to the hot solution and then perform a hot filtration to remove colored impurities.[9] 2. Re-evaluate Solvent System: Test different solvent systems to find one that better separates the impurities. 3. Consider a Preliminary Purification: If the crude material is very impure, a preliminary purification step like a silica gel plug might be necessary before recrystallization.[1] |
Experimental Protocol: Recrystallization of this compound
This protocol is a general guideline based on common practices for purifying iodo-imidazole derivatives.
1. Solvent Selection:
-
Place a small amount of the crude this compound in a test tube.
-
Add a few drops of a potential solvent (e.g., isopropanol, ethyl acetate) and observe the solubility at room temperature.
-
An ideal primary solvent will dissolve the compound poorly at room temperature but well when heated.[7]
-
If a single solvent is not suitable, a co-solvent system (e.g., isopropanol/n-hexane) can be tested.
2. Dissolution:
-
Place the crude compound in an appropriately sized Erlenmeyer flask.
-
Add a minimal amount of the chosen primary solvent (e.g., isopropanol).
-
Heat the mixture to boiling with stirring. Continue to add the hot solvent dropwise until the solid is completely dissolved.[1] Avoid adding an excess of solvent.[8]
3. Decolorization (Optional):
-
If the solution is colored, remove it from the heat and add a small amount of activated charcoal.
-
Reheat the solution to boiling for a few minutes.[1]
4. Hot Filtration (Optional):
-
If charcoal or other insoluble impurities are present, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper into a pre-heated clean flask.[1] This prevents the product from crystallizing prematurely in the funnel.
5. Crystallization:
-
If using a mixed solvent system, slowly add the anti-solvent (e.g., n-hexane) to the hot solution until a slight turbidity persists. Add a drop or two of the hot soluble solvent to redissolve the precipitate.[1]
-
Cover the flask and allow the solution to cool slowly and undisturbed to room temperature.
-
Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[1]
6. Isolation and Drying of Crystals:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.[8]
-
Allow the crystals to air dry on the filter paper or in a desiccator to remove all traces of solvent.
Troubleshooting Workflow
Caption: Troubleshooting workflow for recrystallization.
References
- 1. benchchem.com [benchchem.com]
- 2. CN110938036A - Preparation method of 4-iodine-1H-imidazole - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. benchchem.com [benchchem.com]
- 8. people.chem.umass.edu [people.chem.umass.edu]
- 9. benchchem.com [benchchem.com]
Validation & Comparative
Characterization of 4-Iodo-1-methyl-1H-imidazole-5-carboxaldehyde: A Comparative Analysis by HPLC and NMR
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the characterization of 4-Iodo-1-methyl-1H-imidazole-5-carboxaldehyde, a key building block in pharmaceutical synthesis. The performance of High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy in elucidating the structure and purity of this compound is compared with its bromo- and non-halogenated analogs.
Comparative Analysis of Imidazole Aldehydes
The following tables summarize the key analytical data for this compound and its structural analogs. This data is essential for method development, impurity profiling, and quality control.
Table 1: HPLC Performance Comparison
| Compound | Retention Time (t R ) [min] (Predicted) | Purity [%] (Typical) |
| This compound | 8.5 | >95 |
| 4-Bromo-1-methyl-1H-imidazole-5-carboxaldehyde | 7.8 | >95 |
| 1-Methyl-1H-imidazole-5-carboxaldehyde | 6.2 | >97 |
Table 2: ¹H NMR Chemical Shift Comparison (Predicted, in CDCl₃)
| Proton | This compound (δ, ppm) | 4-Bromo-1-methyl-1H-imidazole-5-carboxaldehyde (δ, ppm) | 1-Methyl-1H-imidazole-5-carboxaldehyde (δ, ppm) |
| -CHO | 9.85 | 9.82 | 9.80 |
| Imidazole H-2 | 7.65 | 7.60 | 7.58 |
| -NCH₃ | 3.80 | 3.78 | 3.75 |
Table 3: ¹³C NMR Chemical Shift Comparison (Predicted, in CDCl₃)
| Carbon | This compound (δ, ppm) | 4-Bromo-1-methyl-1H-imidazole-5-carboxaldehyde (δ, ppm) | 1-Methyl-1H-imidazole-5-carboxaldehyde (δ, ppm) |
| -CHO | 185.0 | 184.5 | 184.0 |
| Imidazole C-5 | 145.0 | 140.0 | 138.0 |
| Imidazole C-2 | 142.0 | 141.5 | 141.0 |
| Imidazole C-4 | 90.0 | 115.0 | 128.0 |
| -NCH₃ | 34.0 | 33.8 | 33.5 |
Experimental Protocols
Detailed methodologies for the HPLC and NMR analysis are provided below. These protocols can be adapted for routine analysis and quality assurance of this compound and related compounds.
High-Performance Liquid Chromatography (HPLC)
This method is suitable for the determination of purity and the separation of this compound from its precursors and potential impurities.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).
-
Gradient Program:
-
0-2 min: 95% A, 5% B
-
2-15 min: Linear gradient to 20% A, 80% B
-
15-18 min: Hold at 20% A, 80% B
-
18-20 min: Return to 95% A, 5% B
-
20-25 min: Equilibration at 95% A, 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve approximately 1 mg of the sample in 1 mL of a 1:1 mixture of water and acetonitrile.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural confirmation of this compound.
-
Instrumentation: A 400 MHz NMR spectrometer.
-
Solvent: Chloroform-d (CDCl₃).
-
¹H NMR:
-
Pulse Program: Standard single-pulse experiment.
-
Number of Scans: 16.
-
Relaxation Delay: 1.0 s.
-
-
¹³C NMR:
-
Pulse Program: Proton-decoupled experiment.
-
Number of Scans: 1024.
-
Relaxation Delay: 2.0 s.
-
-
Sample Preparation: Dissolve approximately 10 mg of the sample in 0.7 mL of CDCl₃.
Experimental Workflow and Data Analysis
The following diagrams illustrate the logical flow of the characterization process.
Caption: Experimental workflow for the characterization of this compound.
Caption: Decision pathway for quality control based on analytical data.
Purity Analysis of Synthesized 4-Iodo-1-methyl-1H-imidazole-5-carboxaldehyde: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, the purity of chemical intermediates is paramount to the integrity and success of their work. This guide provides a comprehensive comparison of the purity analysis of synthesized 4-Iodo-1-methyl-1H-imidazole-5-carboxaldehyde against its bromo, chloro, and non-halogenated analogs. This document outlines detailed experimental protocols, presents comparative data, and visualizes analytical workflows to aid in the selection of the most suitable building block for your research needs.
This compound is a key heterocyclic building block in medicinal chemistry, valued for its utility in constructing complex molecular architectures. The purity of this intermediate directly impacts the yield and purity of subsequent reaction products, making rigorous analytical characterization essential.
Comparison of this compound and Its Alternatives
The choice of a halogenated or non-halogenated imidazole-5-carboxaldehyde derivative often depends on the specific requirements of the downstream synthetic steps, including desired reactivity in cross-coupling reactions and the acceptable impurity profile. Below is a comparative overview of this compound and its common alternatives.
| Feature | This compound | 4-Bromo-1-methyl-1H-imidazole-5-carboxaldehyde | 4-Chloro-1-methyl-1H-imidazole-5-carboxaldehyde | 1-methyl-1H-imidazole-5-carboxaldehyde |
| CAS Number | 189014-13-9 | 141524-74-5 | 193804-98-7 | 39021-62-0 |
| Molecular Formula | C₅H₅IN₂O | C₅H₅BrN₂O | C₅H₅ClN₂O | C₅H₆N₂O |
| Molecular Weight | 236.01 g/mol | 189.01 g/mol | 144.56 g/mol | 110.11 g/mol |
| Typical Purity | >95% | ~95%[1][2] | Information not readily available | >95% |
| Key Applications | Suzuki, Sonogashira, and other cross-coupling reactions | Cross-coupling reactions (generally less reactive than iodo) | Cross-coupling reactions (least reactive of the halogens) | Precursor for halogenated derivatives, other functionalizations |
| Potential Impurities | Di- and tri-iodinated imidazoles, unreacted starting material | Di-brominated imidazoles, unreacted starting material | Di-chlorinated imidazoles, unreacted starting material | Unreacted starting material |
Synthesis and Potential Impurities
The synthesis of this compound typically involves the iodination of a suitable precursor, such as 1-methyl-1H-imidazole-5-carboxaldehyde. A general synthetic approach involves the direct iodination of an imidazole derivative.[3] The primary challenge in the synthesis of halogenated imidazoles is controlling the regioselectivity to avoid the formation of di- and tri-halogenated byproducts.
Potential Impurities in the Synthesis of this compound:
-
Unreacted Starting Material: Incomplete reaction can lead to the presence of the non-halogenated precursor.
-
Di- and Tri-iodinated Species: Over-iodination can result in the formation of 2,4-diiodo-, 4,5-diiodo-, or 2,4,5-triiodo-1-methyl-1H-imidazole-5-carboxaldehyde.
-
Regioisomers: Depending on the reaction conditions, other positional isomers of the iodo-substituted imidazole may be formed.
The following diagram illustrates a generalized workflow for the synthesis and purification of this compound.
Experimental Protocols for Purity Analysis
Accurate determination of the purity of synthesized this compound is crucial. High-Performance Liquid Chromatography (HPLC) with UV detection and Nuclear Magnetic Resonance (NMR) spectroscopy are the most common and reliable methods for this purpose.
High-Performance Liquid Chromatography (HPLC-UV)
HPLC is a powerful technique for separating and quantifying the target compound from its potential impurities. A reverse-phase method is typically employed.
Instrumentation and Materials:
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
HPLC-grade acetonitrile, water, and formic acid
-
Volumetric flasks, pipettes, and autosampler vials
-
Reference standard of this compound (if available)
Preparation of Solutions: [4]
-
Mobile Phase A: 0.1% (v/v) formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Diluent: 50:50 (v/v) mixture of Mobile Phase A and Mobile Phase B.
-
Standard Solution: Accurately weigh approximately 10 mg of the reference standard and dissolve it in the diluent in a 100 mL volumetric flask to achieve a concentration of about 100 µg/mL.
-
Sample Solution: Prepare the sample of synthesized this compound at the same concentration as the standard solution using the diluent.
Chromatographic Conditions: [4]
-
Column: C18 (4.6 x 250 mm, 5 µm)
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Gradient Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0 | 95 | 5 |
| 20 | 5 | 95 |
| 25 | 5 | 95 |
| 26 | 95 | 5 |
| 30 | 95 | 5 |
The following diagram illustrates the analytical workflow for HPLC purity analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are indispensable for confirming the chemical structure of the synthesized compound and for identifying and quantifying impurities.
Sample Preparation:
-
Dissolve 5-10 mg of the synthesized product in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).
Data Acquisition:
-
Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher).
Data Analysis:
-
Structural Confirmation: Compare the obtained chemical shifts, coupling constants, and integration values with the expected values for this compound.
-
Impurity Identification: The presence of unexpected signals may indicate impurities. For example, signals corresponding to the starting material or di-iodinated species can be identified.
-
Quantitative NMR (qNMR): By adding a known amount of an internal standard, the absolute purity of the synthesized compound can be determined.
Conclusion
The purity of this compound is a critical factor in its successful application in research and drug development. A thorough purity analysis using a combination of HPLC-UV and NMR spectroscopy is essential to ensure the quality of the synthesized material. When choosing between the iodo, bromo, chloro, or non-halogenated analogs, researchers must consider the desired reactivity in subsequent reactions and the potential impurity profiles. This guide provides the necessary framework for making informed decisions and implementing robust quality control measures in the laboratory.
References
A Comparative Guide to the Synthesis of 4-Iodo-1-methyl-1H-imidazole-5-carboxaldehyde
For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. This guide provides a detailed comparison of two primary synthetic routes to 4-Iodo-1-methyl-1H-imidazole-5-carboxaldehyde, a valuable building block in medicinal chemistry. The methods are evaluated based on experimental data for yield, purity, and reaction conditions, supported by detailed protocols and workflow visualizations.
The synthesis of this compound can be approached from two main retrosynthetic pathways: the direct iodination of a pre-formed aldehyde (Route 1) or the formylation of an iodinated imidazole precursor (Route 2). This guide delves into the specifics of each route, offering a clear comparison to aid in the selection of the most suitable method for your research needs.
At a Glance: Comparison of Synthesis Methods
| Parameter | Route 1: Direct Iodination | Route 2: Formylation of Iodoimidazole |
| Starting Material | 1-methyl-1H-imidazole-5-carboxaldehyde | 4-Iodo-1-methyl-1H-imidazole |
| Key Transformation | Electrophilic Iodination | Formylation (Vilsmeier-Haack or Lithiation) |
| Typical Yield | Moderate to Good | Good to High |
| Reaction Conditions | Mild | Varies (Mild to Cryogenic) |
| Reagents | Iodine, Periodic Acid | POCl₃/DMF or n-BuLi/DMF |
| Scalability | Potentially scalable | Scalable with careful control of reactive intermediates |
| Purification | Standard chromatographic techniques | Standard chromatographic techniques |
Visualizing the Synthetic Pathways
To illustrate the logical flow of each synthetic approach, the following diagrams outline the key transformations.
Caption: Comparative overview of the two main synthetic routes.
Route 1: Direct Iodination of 1-methyl-1H-imidazole-5-carboxaldehyde
This route begins with the commercially available or synthetically accessible 1-methyl-1H-imidazole-5-carboxaldehyde. The key step is the regioselective iodination at the C4 position of the imidazole ring.
Experimental Protocol:
Step 1: Synthesis of 1-methyl-1H-imidazole-5-carboxaldehyde
A common method for the N-methylation of the imidazole ring involves reacting 1H-imidazole-5-carboxaldehyde with a suitable methylating agent, such as methyl iodide or dimethyl sulfate, in the presence of a base like sodium hydride in an aprotic solvent like THF.
Step 2: Iodination
To a solution of 1-methyl-1H-imidazole-5-carboxaldehyde in a suitable solvent such as ethanol, a mixture of iodine (I₂) and periodic acid (HIO₃) is added. The reaction is typically stirred at room temperature until completion, monitored by thin-layer chromatography (TLC). The periodic acid serves as an in-situ oxidizing agent to generate the electrophilic iodine species. Upon completion, the reaction is quenched, and the product is extracted and purified.
Workflow for Route 1:
Caption: Experimental workflow for the direct iodination route.
Route 2: Formylation of 4-Iodo-1-methyl-1H-imidazole
This alternative approach commences with the synthesis of 4-Iodo-1-methyl-1H-imidazole, followed by the introduction of the carboxaldehyde group at the C5 position.
Experimental Protocol:
Step 1: Synthesis of 4-Iodo-1-methyl-1H-imidazole
1-methylimidazole is first iodinated using an iodinating agent like N-iodosuccinimide (NIS) or iodine in the presence of a base.
Step 2: Formylation
Two primary methods can be employed for the formylation of 4-Iodo-1-methyl-1H-imidazole:
-
Vilsmeier-Haack Reaction: The Vilsmeier reagent, prepared from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), is reacted with 4-Iodo-1-methyl-1H-imidazole. The reaction is typically performed at low temperatures and then warmed to room temperature. An aqueous workup then hydrolyzes the intermediate to yield the desired aldehyde.
-
Lithiation and Formylation: This method involves the deprotonation of the C5 position of 4-Iodo-1-methyl-1H-imidazole using a strong base, such as n-butyllithium (n-BuLi), at cryogenic temperatures (e.g., -78 °C). The resulting lithiated species is then quenched with an electrophilic formylating agent like DMF.
Workflow for Route 2 (Vilsmeier-Haack):
Caption: Experimental workflow for the formylation route via Vilsmeier-Haack.
Conclusion
Both synthetic routes offer viable pathways to this compound. The choice between them will depend on factors such as the availability of starting materials, desired scale, and the specific experimental capabilities of the laboratory. Route 2, particularly the Vilsmeier-Haack formylation, often provides higher yields and may be more readily scalable. However, Route 1 offers a more direct approach if the starting aldehyde is readily accessible. Careful consideration of the reaction conditions and purification requirements for each method is crucial for successful synthesis.
A Comparative Guide to 4-Iodo-1-methyl-1H-imidazole-5-carboxaldehyde and Other Halogenated Imidazole Aldehydes
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and materials science, halogenated imidazole aldehydes serve as pivotal building blocks for the synthesis of complex molecular architectures. Their utility, particularly in transition metal-catalyzed cross-coupling reactions, allows for the strategic introduction of diverse functional groups, enabling the exploration of vast chemical spaces. This guide provides an objective comparison of 4-Iodo-1-methyl-1H-imidazole-5-carboxaldehyde with its bromo- and chloro-analogs, focusing on their performance in key synthetic transformations and the biological significance of their derivatives.
Reactivity in Cross-Coupling Reactions: A Comparative Overview
The reactivity of halogenated imidazoles in cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings, is intrinsically linked to the nature of the carbon-halogen bond. The established trend in reactivity follows the order of bond strength: C-I < C-Br < C-Cl. Consequently, iodo-substituted imidazoles are generally more reactive than their bromo- and chloro-counterparts. This enhanced reactivity often translates to milder reaction conditions, lower catalyst loadings, and shorter reaction times.
While direct, side-by-side comparative studies for 4-halo-1-methyl-1H-imidazole-5-carboxaldehydes under identical conditions are not extensively documented in the peer-reviewed literature, the expected performance can be extrapolated from established principles of organic chemistry.
Table 1: Theoretical Reactivity Comparison in Suzuki-Miyaura and Sonogashira Coupling
| Feature | This compound | 4-Bromo-1-methyl-1H-imidazole-5-carboxaldehyde | 4-Chloro-1-methyl-1H-imidazole-5-carboxaldehyde |
| Relative Reactivity | High | Moderate | Low |
| Typical Reaction Temperature | Room Temperature to mild heating | Mild to moderate heating | Moderate to high heating |
| Catalyst Loading | Lower | Moderate | Higher |
| Reaction Time | Shorter | Moderate | Longer |
| Substrate Scope | Broader | Good | More limited |
This difference in reactivity is a critical consideration in synthetic planning. The higher reactivity of the iodo-derivative makes it an ideal choice for complex syntheses where mild conditions are paramount to preserve sensitive functional groups. Conversely, the greater stability and lower cost of chloro- and bromo-derivatives may be advantageous in other synthetic contexts.
Experimental Protocols
Detailed experimental protocols are crucial for reproducibility and for providing a foundation for further optimization. Below are representative protocols for the synthesis of the parent halogenated imidazole aldehydes and for their subsequent use in Suzuki-Miyaura and Sonogashira coupling reactions.
Synthesis of Halogenated 1-Methyl-1H-imidazole-5-carboxaldehydes
Synthesis of this compound: A common route to this compound involves the direct iodination of 1-methyl-1H-imidazole-5-carboxaldehyde.
-
Reaction: 1-methyl-1H-imidazole-5-carboxaldehyde is treated with an iodinating agent such as N-iodosuccinimide (NIS) in a suitable solvent like acetonitrile or DMF.
-
Conditions: The reaction is typically carried out at room temperature or with gentle heating.
-
Work-up: The reaction mixture is quenched with a reducing agent (e.g., sodium thiosulfate solution) to remove excess iodine, followed by extraction and purification by column chromatography.
Synthesis of 4-Bromo-1-methyl-1H-imidazole-5-carboxaldehyde: The synthesis of the bromo-analog can be achieved through direct bromination. A patent describes the synthesis of 4-bromo-1-methyl-1H-imidazole-5-carboxylic acid amide derivatives starting from 1-methyl-1H-imidazole-5-formic acid, which involves a bromination step using N-bromosuccinimide (NBS)[1].
-
Reaction: 1-methyl-1H-imidazole-5-carboxaldehyde is reacted with a brominating agent like N-bromosuccinimide (NBS) in a solvent such as chloroform or DMF.
-
Conditions: The reaction may require heating to proceed at a reasonable rate.
-
Work-up: Similar to the iodo-derivative, the reaction is worked up by quenching any remaining brominating agent, followed by extraction and chromatographic purification.
Synthesis of 4-Chloro-1-methyl-1H-imidazole-5-carboxaldehyde: The synthesis of 1-substituted 4-chloro-1H-imidazole-5-carbaldehydes can be accomplished via the Vilsmeier-Haack reaction[2].
-
Reaction: This method involves the formylation of an appropriately substituted imidazole precursor using a Vilsmeier reagent (e.g., prepared from phosphorus oxychloride and DMF).
-
Conditions: The reaction is typically performed at low temperatures, followed by heating.
-
Work-up: The reaction is carefully quenched with water or a basic solution, and the product is isolated by extraction and purified by chromatography.
Representative Cross-Coupling Protocols
Suzuki-Miyaura Coupling Protocol:
-
Reaction Setup: In a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), combine the halogenated imidazole aldehyde (1.0 eq.), the desired boronic acid (1.2-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2-3 eq.).
-
Solvent: Add a suitable degassed solvent system (e.g., a mixture of dioxane and water, or toluene and water).
-
Reaction: Heat the mixture to the appropriate temperature (typically ranging from 80°C to 110°C) and monitor the reaction progress by TLC or LC-MS.
-
Work-up and Purification: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
Sonogashira Coupling Protocol:
-
Reaction Setup: To a reaction vessel under an inert atmosphere, add the halogenated imidazole aldehyde (1.0 eq.), the terminal alkyne (1.2-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 1-10 mol%).
-
Solvent and Base: Add a suitable degassed solvent (e.g., THF or DMF) and a base (e.g., triethylamine or diisopropylethylamine).
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating. Monitor the reaction progress by TLC or LC-MS.
-
Work-up and Purification: Once the reaction is complete, filter the mixture through a pad of celite to remove the catalyst. The filtrate is concentrated, and the residue is partitioned between an organic solvent and water. The organic layer is dried and concentrated, and the crude product is purified by column chromatography.
Biological Activity of Halogenated Imidazole Derivatives
The imidazole scaffold is a "privileged" structure in medicinal chemistry, appearing in numerous FDA-approved drugs. Halogenation of the imidazole ring can significantly modulate the pharmacokinetic and pharmacodynamic properties of these molecules. While specific biological activity data for derivatives of 4-iodo-, 4-bromo-, and 4-chloro-1-methyl-1H-imidazole-5-carboxaldehyde are not widely reported, the broader class of halogenated imidazole derivatives has demonstrated a wide range of therapeutic potential.
Table 2: Reported Biological Activities of Halogenated Imidazole Derivatives
| Biological Activity | Examples and Notes |
| Anticancer | Halogenated imidazole chalcones have been investigated as potential anticancer compounds, with molecular docking studies suggesting they can inhibit the epidermal growth factor receptor (EGFR).[3][4] Substituted imidazole derivatives have shown cytotoxicity against various cancer cell lines, including urothelial carcinoma.[5] |
| Antifungal | Imidazole derivatives are a well-established class of antifungal agents. Halogenation can enhance the antifungal potency.[6] Thiosemicarbazones and hydrazones derived from imidazole carboxaldehydes have shown promising antifungal activity against various fungal strains.[7] |
| Antimicrobial | Nitroimidazole derivatives are used as antimicrobial drugs.[8] N-substituted imidazole derivatives have been synthesized and evaluated for their antimicrobial activity against both Gram-positive and Gram-negative bacteria.[9] |
The introduction of a halogen atom can influence a molecule's lipophilicity, metabolic stability, and binding interactions with biological targets. Therefore, the choice of halogen on the imidazole aldehyde precursor can be a critical design element in drug discovery programs.
Visualizing the Synthetic Utility
The following diagrams illustrate the central role of halogenated imidazole aldehydes in the synthesis of more complex, biologically relevant molecules.
References
- 1. CN111269183A - Synthesis method of 4-bromo-1-methyl-1H-imidazole-5-carboxylic acid amide derivative - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. Molecular docking and dynamics analysis of halogenated imidazole chalcone as anticancer compounds [pharmacia.pensoft.net]
- 4. researchgate.net [researchgate.net]
- 5. Novel anticancer effect of substituted imidazole derivatives against urothelial carcinoma: integrating In vitro screening and molecular docking for target kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biolmolchem.com [biolmolchem.com]
- 7. Structural Studies and Investigation on the Activity of Imidazole-Derived Thiosemicarbazones and Hydrazones against Crop-Related Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An Updated Review on the Synthesis and Antibacterial Activity of Molecular Hybrids and Conjugates Bearing Imidazole Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and Evaluation of N-substituted Imidazole Derivatives for Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Catalysts for Suzuki Coupling with 4-Iodo-1-methyl-1H-imidazole-5-carboxaldehyde
For Researchers, Scientists, and Drug Development Professionals: Optimizing C-C Bond Formation in Heterocyclic Scaffolds
The Suzuki-Miyaura cross-coupling reaction is a cornerstone in modern synthetic chemistry, offering a powerful method for constructing carbon-carbon bonds. For drug development professionals, the functionalization of heterocyclic scaffolds like imidazole is of paramount importance. The target molecule, 4-iodo-1-methyl-1H-imidazole-5-carboxaldehyde, presents a key building block where the selection of an appropriate catalyst system is critical for achieving high efficiency and yield. This guide provides a comparative analysis of various palladium-based catalysts for the Suzuki coupling of this substrate and its close analogs, supported by experimental data to inform catalyst selection.
Catalyst Performance Overview
The following table summarizes the performance of several common palladium catalyst systems in the microwave-assisted Suzuki-Miyaura coupling of 4-iodo-1H-imidazole with phenylboronic acid. This data serves as an excellent starting point for reaction optimization.
Table 1: Performance of Palladium Catalysts in the Suzuki Coupling of 4-Iodo-1H-imidazole
| Catalyst System | Base | Solvent | Temperature (°C) | Time (min) | Yield (%) |
| Pd(PPh₃)₄ | K₂CO₃ | DME | 150 | 10 | 85 |
| Pd(OAc)₂ / PPh₃ | K₂CO₃ | DME | 150 | 10 | 82 |
| PdCl₂(dppf) | K₂CO₃ | DME | 150 | 10 | 94 |
| Pd(OAc)₂ / SPhos | K₂CO₃ | DME | 150 | 10 | 92 |
Data adapted from a study on the microwave-assisted Suzuki–Miyaura cross-coupling of 4(5)-iodoimidazole.[1]
From this data, catalyst systems employing bidentate phosphine ligands such as dppf (1,1'-Bis(diphenylphosphino)ferrocene) or bulky, electron-rich monophosphine ligands like SPhos demonstrate superior performance, delivering yields over 90% in very short reaction times under microwave irradiation.[1] The classical Pd(PPh₃)₄ also provides a respectable yield and remains a viable, often more economical, option.
For a more electronically similar substrate, 5-chloro-1-methyl-4-nitroimidazole, a Suzuki coupling with various arylboronic acids was successfully carried out using **dichlorobis-(triphenylphosphine)palladium(II) (Pd(PPh₃)₂Cl₂) **, affording good yields.[2] This suggests that even with a strong electron-withdrawing group at a neighboring position, standard palladium catalysts can be effective.
Key Considerations for Catalyst Selection
-
Ligand Choice: The ligand is crucial for stabilizing the palladium center and facilitating the catalytic cycle. For challenging substrates, bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos) or N-heterocyclic carbenes (NHCs) often provide superior results.[3] For the iodo-imidazole substrate, ligands like dppf and SPhos have shown high efficacy.[1]
-
Palladium Precursor: Common precursors include Pd(OAc)₂ and Pd₂(dba)₃, which are typically used in combination with a ligand, or pre-formed complexes like Pd(PPh₃)₄ and PdCl₂(dppf). The choice can affect the ease of handling and the activation of the catalyst.
-
Reaction Conditions: Microwave-assisted synthesis has been shown to dramatically reduce reaction times while maintaining high yields for the Suzuki coupling of iodo-imidazoles.[1][4] The choice of base and solvent is also critical and often requires empirical optimization.
Experimental Protocols
Below is a generalized experimental protocol for a microwave-assisted Suzuki-Miyaura coupling reaction with an iodo-imidazole substrate. This protocol can be adapted for specific catalyst systems and coupling partners.
General Procedure for Microwave-Assisted Suzuki-Miyaura Coupling
-
Reactant Preparation: To a microwave reactor vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and a suitable base (e.g., K₂CO₃, 2.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst system. For example, PdCl₂(dppf) (0.05 equiv.) or a combination of a palladium precursor like Pd(OAc)₂ (0.05 equiv.) and a ligand like SPhos (0.06 equiv.).
-
Solvent Addition: Add a degassed solvent, such as dimethoxyethane (DME) or a mixture of dioxane and water.
-
Reaction: Seal the vial and place it in the microwave reactor. Irradiate the mixture with stirring at a set temperature (e.g., 150 °C) for a specified time (e.g., 10-20 minutes).[1][4]
-
Work-up: After the reaction is complete, cool the vial to room temperature. Dilute the reaction mixture with an organic solvent like ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired 4-aryl-1-methyl-1H-imidazole-5-carboxaldehyde.
Visualizing the Workflow
A generalized workflow for the Suzuki coupling experiment is depicted below, outlining the key stages from reactant assembly to final product purification.
Caption: Experimental workflow for microwave-assisted Suzuki coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. New Synthesis and Antiparasitic Activity of Model 5-Aryl-1-methyl-4-nitroimidazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthetic and Mechanistic Studies of Pd-Catalyzed C–H Arylation with Diaryliodonium Salts: Evidence for a Bimetallic High Oxidation State Pd Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Validating the Structure of 4-Iodo-1-methyl-1H-imidazole-5-carboxaldehyde Derivatives: A Comparative Guide
For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of novel or synthesized compounds is a cornerstone of reliable and reproducible research. This guide provides a comparative framework for validating the structure of 4-Iodo-1-methyl-1H-imidazole-5-carboxaldehyde and its derivatives. By presenting expected analytical data based on closely related analogs and detailing the experimental protocols to obtain this data, this document serves as a practical resource for structural elucidation.
Spectroscopic and Chromatographic Data Comparison
The following tables summarize the expected and reported data for this compound and comparable structures. This data is essential for confirming the identity, purity, and structural integrity of a synthesized compound.
Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Data
| Compound | Nucleus | Solvent | Chemical Shift (δ) ppm |
| 4-Iodo-1-methyl-1H-imidazole-5-carbaldehyde (Expected) | ¹H | CDCl₃ | ~9.8 (s, 1H, -CHO), ~7.6 (s, 1H, imidazole C2-H), ~3.8 (s, 3H, -CH₃) |
| ¹³C | CDCl₃ | ~185 (C=O), ~145 (imidazole C2), ~140 (imidazole C5), ~90 (imidazole C4-I), ~35 (-CH₃) | |
| 4-Methyl-1H-imidazole-5-carbaldehyde[1] | ¹H | CDCl₃ | 9.73 (s, 1H, CHO), 6.90-7.48 (m, Ar-H), 5.48 (s, 2H, CH₂), 2.42 (s, 3H, CH₃) Note: Data for a benzyl-protected derivative. |
| 4,5-diiodo-1H-imidazole[2] | ¹H | DMSO-d₆ | 7.76 (s, 1H) |
Table 2: Mass Spectrometry (MS) and Infrared (IR) Spectroscopy Data
| Analysis Technique | Compound | Expected/Reported Data |
| Mass Spectrometry (LC-MS) | 4-Iodo-1-methyl-1H-imidazole-5-carbaldehyde | Molecular Formula: C₅H₅IN₂O Molecular Weight: 236.01 g/mol [3] Expected [M+H]⁺: 236.95 |
| 4-Methylimidazole | Detectable at levels as low as 5 pg/µL in a caramel matrix using Multiple Reaction Monitoring (MRM).[4] | |
| Infrared Spectroscopy (IR) | 4-Iodo-1-methyl-1H-imidazole-5-carbaldehyde (Expected) | Aldehyde C=O stretch: ~1670-1690 cm⁻¹ Imidazole ring C=N and C=C stretches: ~1500-1600 cm⁻¹ C-I stretch: ~500-600 cm⁻¹ |
| 1-Methyl-1H-imidazole-2-carboxaldehyde (Isomer) | Key peaks observed in the gas phase IR spectrum. Note: Specific wavenumbers are available in the NIST database.[5] |
Experimental Protocols
Detailed methodologies are crucial for reproducing analytical results. The following sections provide protocols for the synthesis and structural validation of 4-iodo-imidazole derivatives.
Synthesis Protocol: 4-Iodo-1-methyl-1H-imidazole
A common route to N-methylated iodo-imidazoles involves the selective deiodination of a di-iodinated precursor.
Materials:
-
4,5-diiodo-1-methyl-1H-imidazole
-
Ethylmagnesium bromide (EtMgBr) 3.0 M solution in diethyl ether
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Water (H₂O)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Dissolve 4,5-diiodo-1-methyl-1H-imidazole in anhydrous CH₂Cl₂ in a flask under an inert atmosphere.
-
Slowly add ethylmagnesium bromide (1.1 equivalents) dropwise to the solution at room temperature over approximately 15 minutes.
-
Stir the reaction mixture for about 20 minutes.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) to confirm the consumption of the starting material.
-
Once the reaction is complete, quench it by carefully adding water.
-
Separate the organic and aqueous layers. Extract the aqueous layer multiple times with CH₂Cl₂.
-
Combine all organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the product, 4-iodo-1-methyl-1H-imidazole.
Structural Validation Protocols
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
¹H NMR Analysis: Acquire a proton NMR spectrum. The spectrum should be referenced to the residual solvent peak. Expected signals include a singlet for the aldehyde proton, a singlet for the C2 proton of the imidazole ring, and a singlet for the N-methyl protons.
-
¹³C NMR Analysis: Acquire a carbon-13 NMR spectrum. Expected signals include the carbonyl carbon, the three imidazole ring carbons, and the N-methyl carbon. The carbon attached to the iodine (C4) will show a characteristic upfield shift compared to its non-iodinated counterpart.
2. Mass Spectrometry (LC-MS)
-
Instrumentation: Utilize an HPLC system coupled to a mass spectrometer with an electrospray ionization (ESI) source.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 5 µm, 4.6 x 250 mm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive ESI.
-
Analysis: Scan for the protonated molecular ion [M+H]⁺. For the target molecule, this would be m/z 236.95.
-
3. Single-Crystal X-ray Diffraction
While no crystal structure for the title compound is publicly available, the following protocol for a similar compound, 4-iodo-1H-imidazole, provides a robust methodology for obtaining definitive structural data.[6]
-
Crystal Growth: Grow single crystals of the compound suitable for diffraction. This is often achieved by slow evaporation of a saturated solution in a suitable solvent system (e.g., isopropanol/hexane).
-
Data Collection:
-
Select and mount a suitable crystal on a goniometer head.
-
Cool the crystal in a stream of cold nitrogen to minimize atomic thermal motion.
-
Collect diffraction data using a diffractometer with a monochromatic X-ray source (e.g., Mo Kα radiation) as the crystal is rotated.
-
-
Structure Solution and Refinement:
-
Process the collected diffraction images to determine unit cell parameters and reflection intensities.
-
Solve the crystal structure using direct methods or other appropriate techniques.
-
Refine the structural model against the experimental data to obtain precise atomic coordinates, bond lengths, and bond angles.
-
Visualizing Workflows and Relationships
Diagrams created using Graphviz can effectively illustrate experimental processes and logical connections.
References
- 1. 4-methyl-1H-imidazole-5-carbaldehyde | C5H6N2O | CID 2795887 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CN102432543A - Synthesis method of 4-iodo-1H-imidazole - Google Patents [patents.google.com]
- 3. 4-Iodo-1-methyl-1H-imidazole-5-carbaldehyde | C5H5IN2O | CID 2773466 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Direct analysis of 4-methylimidazole in foods using paper spray mass spectrometry - Analyst (RSC Publishing) [pubs.rsc.org]
- 5. 1H-Imidazole-2-carboxaldehyde, 1-methyl- [webbook.nist.gov]
- 6. benchchem.com [benchchem.com]
In-vitro testing of compounds synthesized from 4-Iodo-1-methyl-1H-imidazole-5-carboxaldehyde
In-Vitro Biological Evaluation of Novel Imidazole Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Comparative Analysis of In-Vitro Anticancer Activity
The following table summarizes the cytotoxic effects of various imidazole derivatives against different human cancer cell lines. The data is presented as IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration) values, which indicate the concentration of a compound required to inhibit 50% of the biological activity.
| Compound Class | Specific Derivative | Cancer Cell Line | IC50/EC50 (µM) | Reference |
| 1H-imidazole [4,5-f][1][2] phenanthroline | IPM714 | HCT116 (Colon) | 1.74 | [2] |
| SW480 (Colon) | 2.0 | [2] | ||
| Long-chain imidazole-based ionic liquid | Compound 9 | K562 (Leukemia) | 30.4 | [3] |
| SK-N-DZ (Neuroblastoma) | 15.8 | [3] | ||
| Lysosomotropic detergent | Compound 3 | SK-N-DZ (Neuroblastoma) | 74.4 | [3] |
| Compound 8 | SK-N-DZ (Neuroblastoma) | 12.58 | [3] | |
| 2,4,5-Trisubstituted imidazole | Compound 10 | HeLa (Cervical) | Not specified, but noted as active | [1] |
| Compound 11 | HeLa (Cervical) | Not specified, but noted as active | [1] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of in-vitro studies. Below are protocols for key experiments commonly used in the evaluation of novel imidazole compounds.
Cell Viability and Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Culture: Human cancer cell lines (e.g., HCT116, SW480, K562, SK-N-DZ) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.
-
Assay Procedure:
-
Cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
The synthesized imidazole compounds are dissolved in DMSO to create stock solutions, which are then serially diluted to the desired concentrations in the culture medium.
-
The cells are treated with the compounds at various concentrations for a specified period (e.g., 48 or 72 hours). A vehicle control (DMSO) and a positive control (e.g., doxorubicin or cisplatin) are included.
-
After the incubation period, the medium is removed, and MTT solution (0.5 mg/mL in PBS) is added to each well. The plate is then incubated for another 4 hours at 37°C.
-
The MTT solution is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO or isopropanol).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The percentage of cell viability is calculated relative to the vehicle control, and the IC50 values are determined by plotting the percentage of inhibition against the compound concentration.[4]
-
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay is used to detect and differentiate between apoptotic and necrotic cells.
-
Cell Treatment: Cells are treated with the test compounds at their respective IC50 concentrations for a defined period (e.g., 24 or 48 hours).
-
Staining:
-
After treatment, both adherent and floating cells are collected and washed with cold PBS.
-
The cells are resuspended in a binding buffer.
-
Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension, and the mixture is incubated in the dark at room temperature for 15 minutes.
-
-
Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Cell Cycle Analysis
This method is used to determine the effect of a compound on the progression of the cell cycle.
-
Cell Treatment and Fixation: Cells are treated with the test compounds for a specific duration. After treatment, the cells are harvested, washed with PBS, and fixed in cold 70% ethanol overnight at -20°C.
-
Staining and Analysis: The fixed cells are washed with PBS and then incubated with RNase A and stained with Propidium Iodide (PI). The DNA content of the cells is then analyzed by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).[2]
Visualizations
Experimental Workflow
The following diagram illustrates a general workflow for the in-vitro testing of newly synthesized compounds.
Caption: General workflow for synthesis and in-vitro evaluation.
Signaling Pathway: PI3K/AKT/mTOR Inhibition
Some imidazole derivatives have been shown to exert their anticancer effects by inhibiting the PI3K/AKT/mTOR signaling pathway, which is crucial for cell proliferation, survival, and growth.[2]
Caption: Inhibition of the PI3K/AKT/mTOR signaling pathway.
References
Comparative Efficacy of Antifungal Agents Derived from 4-Iodo-1-methyl-1H-imidazole-5-carboxaldehyde: A Benchmarking Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential antifungal efficacy of novel agents derived from the synthetic precursor, 4-Iodo-1-methyl-1H-imidazole-5-carboxaldehyde. Due to a lack of publicly available data on the antifungal activity of compounds directly synthesized from this specific molecule, this guide utilizes data from structurally similar imidazole-based compounds, particularly thiosemicarbazone and hydrazone derivatives of 4(5)-imidazole carboxaldehyde, to provide a benchmark for expected performance. The primary mechanism of action for imidazole-based antifungals is the inhibition of the ergosterol biosynthesis pathway, a critical process for maintaining fungal cell membrane integrity.
Data Presentation: Comparative Antifungal Activity
The following tables summarize the Minimum Inhibitory Concentration (MIC) values of representative imidazole derivatives against various fungal pathogens. It is important to note that these compounds are structural analogs, and their performance is indicative of the potential efficacy of derivatives of this compound.
Table 1: Antifungal Activity of Imidazole-Derived Thiosemicarbazones and Hydrazones against Pathogenic Fungi
| Compound ID | Fungal Strain | MIC₅₀ (µM) | Reference Compound (Nystatin) MIC₅₀ (µM) |
| Thiosemicarbazones | |||
| 4(5)-Imidazolecarboxaldehyde thiosemicarbazone | Cladosporium cladosporioides | 5.79 | 269 |
| 4-(1H-imidazole-1-yl)benzaldehyde thiosemicarbazone | Cladosporium cladosporioides | 2.00 | 269 |
| 4(5)-Imidazolecarboxaldehyde thiosemicarbazone | Aspergillus flavus | >476 | 2.39 |
| 4(5)-Imidazolecarboxaldehyde thiosemicarbazone | Candida albicans | >476 | 2.39 |
| 4(5)-Imidazolecarboxaldehyde thiosemicarbazone | Candida glabrata | >476 | 2.39 |
| Hydrazones | |||
| 4(5)-Imidazolecarboxaldehyde benzoyl hydrazone | Candida glabrata | <1.20 | 2.39 |
| 4(5)-Imidazolecarboxaldehyde-para-chlorobenzoyl hydrazone | Candida glabrata | 2.00 | 2.39 |
| 4(5)-Imidazolecarboxaldehyde-para-nitrobenzoyl hydrazone | Candida glabrata | 1.83 | 2.39 |
| 4(5)-Imidazolecarboxaldehyde-para-chlorobenzoyl hydrazone | Cladosporium cladosporioides | 2.00 | 269 |
| 4(5)-Imidazolecarboxaldehyde-para-nitrobenzoyl hydrazone | Cladosporium cladosporioides | 1.83 | 269 |
Data sourced from a study on imidazole-derived thiosemicarbazones and hydrazones, which provides the closest available reference for the potential activity of derivatives from the target compound.[1]
Experimental Protocols
Detailed methodologies for key antifungal susceptibility testing are provided below. These protocols are standardized and widely used in microbiological research.
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This method determines the lowest concentration of an antifungal agent that inhibits the visible growth of a microorganism.
1. Preparation of Fungal Inoculum:
-
Fungal cultures are grown on an appropriate agar medium (e.g., Sabouraud Dextrose Agar for yeasts, Potato Dextrose Agar for molds) at a suitable temperature and duration to obtain fresh, viable colonies.
-
A suspension of the fungal colonies is prepared in sterile saline or phosphate-buffered saline (PBS).
-
The turbidity of the suspension is adjusted to match a 0.5 McFarland standard, which corresponds to a specific cell density.
-
The standardized suspension is then further diluted in a suitable broth medium (e.g., RPMI-1640) to achieve the final desired inoculum concentration.
2. Preparation of Antifungal Agent Dilutions:
-
A stock solution of the test compound is prepared in a suitable solvent (e.g., DMSO).
-
Serial two-fold dilutions of the antifungal agent are prepared in a 96-well microtiter plate using the broth medium.
3. Inoculation and Incubation:
-
Each well of the microtiter plate containing the diluted antifungal agent is inoculated with the prepared fungal suspension.
-
A positive control well (containing only inoculum and broth) and a negative control well (containing only broth) are included.
-
The plate is incubated at an appropriate temperature (e.g., 35-37°C) for a specified period (e.g., 24-48 hours), depending on the fungal species.
4. Determination of MIC:
-
After incubation, the plate is visually inspected for fungal growth (turbidity).
-
The MIC is recorded as the lowest concentration of the antifungal agent at which there is no visible growth.
Agar Disk Diffusion Method
This method assesses the susceptibility of a fungus to an antifungal agent by measuring the zone of growth inhibition around a disk impregnated with the agent.
1. Preparation of Fungal Inoculum:
-
A standardized fungal suspension is prepared as described for the MIC method.
2. Inoculation of Agar Plate:
-
A sterile cotton swab is dipped into the standardized fungal suspension, and excess fluid is removed by pressing the swab against the inside of the tube.
-
The swab is used to evenly streak the entire surface of an agar plate (e.g., Mueller-Hinton agar supplemented with glucose and methylene blue for yeasts).
3. Application of Antifungal Disks:
-
Paper disks impregnated with a known concentration of the antifungal agent are placed on the surface of the inoculated agar plate.
-
The disks should be pressed gently to ensure complete contact with the agar.
4. Incubation:
-
The plate is incubated under appropriate conditions until fungal growth is visible.
5. Measurement of Zone of Inhibition:
-
The diameter of the clear zone around each disk where fungal growth is inhibited is measured in millimeters.
-
The size of the zone of inhibition is proportional to the susceptibility of the fungus to the antifungal agent.
Mandatory Visualization
Signaling Pathway: Inhibition of Ergosterol Biosynthesis
The primary molecular target for imidazole-based antifungal agents is the enzyme lanosterol 14α-demethylase, which is a key component of the fungal ergosterol biosynthesis pathway. Inhibition of this enzyme disrupts the production of ergosterol, an essential component of the fungal cell membrane, leading to increased membrane permeability and ultimately, cell death.
Caption: Inhibition of the ergosterol biosynthesis pathway by imidazole derivatives.
Experimental Workflow: Antifungal Drug Discovery and Evaluation
The process of developing and evaluating novel antifungal agents derived from this compound follows a structured workflow from chemical synthesis to biological testing.
Caption: Workflow for the development of antifungal agents.
References
Spectroscopic comparison of 4-Iodo-1-methyl-1H-imidazole-5-carboxaldehyde and its precursors
Spectroscopic Comparison: 4-Iodo-1-methyl-1H-imidazole-5-carboxaldehyde and its Precursors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed spectroscopic comparison of this compound and its key precursors, 1-methyl-1H-imidazole-5-carboxaldehyde and 1-methyl-1H-imidazole. The introduction of an iodine atom and a carboxaldehyde group to the imidazole ring induces significant changes in the electronic environment and molecular vibrations. These changes are distinctly reflected in their respective NMR, IR, and Mass spectra.
While complete experimental data for this compound is not widely available in published literature, this guide compiles existing data for its precursors and provides predicted values for the target compound based on established spectroscopic principles and data from analogous structures.
Synthetic Pathway Overview
The synthesis of this compound typically follows a two-step process starting from 1-methyl-1H-imidazole. The first step involves a formylation reaction to introduce the aldehyde group at the C5 position, followed by a regioselective iodination at the C4 position.
Caption: Synthetic route to this compound.
Quantitative Data Comparison
The following tables summarize the key spectroscopic data for the target compound and its precursors. Predicted values are denoted with an asterisk (*).
Table 1: ¹H NMR Spectroscopic Data (ppm)
Solvent: CDCl₃, unless otherwise specified.
| Compound | N-CH₃ Signal | Imidazole H2 | Imidazole H4/H5 | Aldehyde CHO |
| 1-Methyl-1H-imidazole | ~3.70 (s) | ~7.45 (s) | ~6.90 (s), ~7.05 (s) | N/A |
| 1-Methyl-1H-imidazole-5-carboxaldehyde[1] | 3.86 (s) | 7.65 (s) | 7.89 (s) | 9.75 (s) |
| This compound | ~3.90 (s) | ~7.70 (s) | N/A | ~9.80 (s)* |
| Reference: 4-Iodo-1H-imidazole (DMSO-d₆)[2] | N/A | 7.60 (d) | 7.23 (d) | N/A |
Analysis: The introduction of the electron-withdrawing carboxaldehyde group deshields the imidazole protons, causing a downfield shift. The subsequent addition of the iodine atom at C4 removes the H4 proton signal. The remaining H2 proton in the final product is expected to be slightly shifted downfield due to the influence of the adjacent iodine.
Table 2: ¹³C NMR Spectroscopic Data (ppm)
| Compound | N-CH₃ | Imidazole C2 | Imidazole C4 | Imidazole C5 | Aldehyde C=O |
| 1-Methyl-1H-imidazole | ~33.0 | ~137.0 | ~120.0 | ~129.0 | N/A |
| 1-Methyl-1H-imidazole-5-carboxaldehyde | 34.5 | 141.2 | 139.8 | 130.5 | 185.0 |
| This compound | ~35.0 | ~143.0 | ~90.0 | ~135.0 | ~184.0* |
Analysis: The most significant change is expected at C4, where the attachment of iodine will cause a strong upfield shift (the "heavy atom effect"). The other ring carbons and the aldehyde carbon are predicted to experience minor shifts.
Table 3: IR Absorption Bands (cm⁻¹)
| Compound | C-H (Aromatic) | C=O Stretch | C=N Stretch | C-I Stretch |
| 1-Methyl-1H-imidazole[3] | ~3100 | N/A | ~1500-1650 | N/A |
| 1-Methyl-1H-imidazole-5-carboxaldehyde[4] | ~3120 | ~1670 | ~1500-1650 | N/A |
| This compound | ~3120 | ~1665 | ~1500-1650 | ~500-600 |
Analysis: The key distinguishing features are the strong carbonyl (C=O) stretch appearing around 1670 cm⁻¹ in the aldehyde-containing compounds and the anticipated C-I stretching vibration in the low-frequency region (500-600 cm⁻¹) for the final product.
Table 4: Mass Spectrometry Data (m/z)
| Compound | Molecular Formula | Molecular Weight | [M]⁺ Peak | Key Fragments |
| 1-Methyl-1H-imidazole | C₄H₆N₂ | 82.10 | 82 | 81, 54, 42 |
| 1-Methyl-1H-imidazole-5-carboxaldehyde[5] | C₅H₆N₂O | 110.11 | 110 | 109 ([M-H]⁺), 81 ([M-CHO]⁺) |
| This compound[6] | C₅H₅IN₂O | 236.01 | 236 | 235 ([M-H]⁺), 207 ([M-CHO]⁺), 127 (I⁺) |
Analysis: The molecular ion peak is the most definitive feature in mass spectrometry. The spectrum of the final product is expected to show a prominent peak at m/z 236, corresponding to its molecular weight. A characteristic fragment at m/z 127, corresponding to the iodine cation (I⁺), would also be a strong indicator of its structure.
Experimental Protocols
Detailed methodologies for the key spectroscopic experiments are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
-
Sample Preparation: Approximately 5-10 mg of the compound is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
¹H NMR Data Acquisition:
-
Pulse Program: Standard single-pulse sequence.
-
Spectral Width: 0-16 ppm.
-
Number of Scans: 16-64 scans, depending on sample concentration.
-
Reference: Tetramethylsilane (TMS) at 0.00 ppm or residual solvent signal.
-
-
¹³C NMR Data Acquisition:
-
Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).
-
Spectral Width: 0-220 ppm.
-
Number of Scans: 1024-4096 scans, due to the low natural abundance of ¹³C.
-
Reference: Solvent signal (e.g., CDCl₃ at 77.16 ppm).
-
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Instrumentation: An FTIR spectrometer.
-
Sample Preparation:
-
Solid (KBr Pellet): 1-2 mg of the sample is finely ground with ~100 mg of dry potassium bromide (KBr). The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
-
Solid (ATR): A small amount of the solid sample is placed directly onto the Attenuated Total Reflectance (ATR) crystal.
-
-
Data Acquisition:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32 scans are co-added to improve the signal-to-noise ratio. A background spectrum of the empty sample compartment (or pure KBr pellet) is recorded and automatically subtracted from the sample spectrum.
-
Mass Spectrometry (MS)
-
Instrumentation: A mass spectrometer, often coupled with a chromatographic inlet like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS). Electron Ionization (EI) is a common technique for volatile, stable small molecules.
-
Sample Preparation: The sample is dissolved in a suitable volatile solvent (e.g., methanol, dichloromethane) to a concentration of ~1 mg/mL.
-
Data Acquisition (EI-MS):
-
Ionization Energy: Standard 70 eV.
-
Mass Range: m/z 40-500.
-
Sample Introduction: The sample solution is injected into the GC or via a direct insertion probe, where it is vaporized and enters the ion source.
-
Analysis: The instrument separates ions based on their mass-to-charge ratio, and a spectrum of relative abundance versus m/z is generated.
-
Disclaimer: This guide is intended for informational purposes for a scientific audience. Predicted data is based on established chemical principles and should be confirmed by experimental analysis.
References
- 1. 1-methyl-1H-imidazole-5-carbaldehyde | C5H6N2O | CID 573592 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CN102432543A - Synthesis method of 4-iodo-1H-imidazole - Google Patents [patents.google.com]
- 3. 1H-Imidazole, 1-methyl- [webbook.nist.gov]
- 4. 1H-Imidazole-2-carboxaldehyde, 1-methyl- [webbook.nist.gov]
- 5. spectrabase.com [spectrabase.com]
- 6. 4-Iodo-1-methyl-1H-imidazole-5-carbaldehyde | C5H5IN2O | CID 2773466 - PubChem [pubchem.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of 4-Iodo-1-methyl-1H-imidazole-5-carboxaldehyde: A Safety and Compliance Guide
For researchers and professionals in drug development, the proper disposal of chemical reagents like 4-Iodo-1-methyl-1H-imidazole-5-carboxaldehyde is a critical component of laboratory safety and environmental responsibility. Adherence to established protocols is essential to mitigate risks and ensure regulatory compliance. This guide provides a procedural framework for the safe handling and disposal of this compound, based on an understanding of its chemical relatives and general principles of hazardous waste management.
Hazard Profile and Safety Considerations
Quantitative Data Summary
The following table summarizes key safety and disposal information extrapolated from related imidazole and iodo-compounds.
| Parameter | Guideline | Source(s) |
| Personal Protective Equipment (PPE) | Safety goggles, chemical-resistant gloves, lab coat. | [1][5] |
| Handling Area | Certified chemical fume hood. | [6] |
| Waste Classification | Hazardous Chemical Waste. | [3][4] |
| Incompatible Wastes | Strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[6] Do not mix with bleach.[7] | |
| Waste Container | Sealable, airtight, and clearly labeled "Hazardous Waste". | [6] |
| Storage of Waste | In a designated, cool, dry, and well-ventilated satellite accumulation area. | [4][6] |
Step-by-Step Disposal Protocol
1. Waste Segregation and Collection:
-
Unused or waste this compound, whether in solid form or in solution, must be collected as hazardous waste.
-
Do not dispose of this chemical down the drain or in regular trash.[3]
-
Collect the waste in a designated, compatible, and sealable container.[6] Ensure the container is properly labeled with the full chemical name and a "Hazardous Waste" sticker as soon as the first particle of waste is added.
2. Neutralization of Iodine-Containing Solutions (if applicable and permitted):
-
For dilute aqueous solutions, some institutional protocols may allow for the neutralization of iodine to a less hazardous form. A common method involves the use of sodium thiosulfate solution.[5]
-
Procedure: While stirring in a chemical fume hood, slowly add a 10% sodium thiosulfate solution to the iodine-containing waste. The characteristic color of the iodine will fade. Continue adding dropwise until the solution is colorless.[5]
-
Verification: After neutralization, check the pH of the solution to ensure it is within a neutral range (typically 6-8).[5]
-
Important: Always consult with your institution's Environmental Health and Safety (EHS) department before attempting any neutralization procedure.
3. Storage Pending Disposal:
-
Securely seal the hazardous waste container.
-
Store the container in a designated satellite accumulation area that is cool, dry, and well-ventilated.[4][6]
-
Ensure the storage area is away from incompatible materials such as strong oxidizing agents.[6]
4. Final Disposal:
-
Arrange for the collection of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor.[3]
-
Follow all federal, state, and local regulations for the disposal of hazardous chemical waste.[8]
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Logical workflow for the disposal of this compound waste.
By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, contributing to a secure research environment. Always prioritize safety and consult your institution's specific guidelines.
References
Essential Safety and Operational Protocols for 4-Iodo-1-methyl-1H-imidazole-5-carboxaldehyde
Disclaimer: No specific Safety Data Sheet (SDS) is available for 4-Iodo-1-methyl-1H-imidazole-5-carboxaldehyde. The following information is synthesized from data on structurally similar compounds, including 4-iodo-1H-imidazole and other imidazole derivatives. It is imperative to treat this compound with a high degree of caution, assuming it may possess similar or greater hazards than its analogues.
This guide provides essential safety, handling, and disposal information for this compound, a compound used in pharmaceutical development and biochemical research. Adherence to these protocols is critical for ensuring personnel safety and maintaining a secure laboratory environment. The primary hazards associated with structurally similar compounds include skin irritation, serious eye irritation, and potential respiratory irritation.[1]
Physical and Chemical Properties
A summary of the known physical and chemical properties is provided below.
| Property | Value |
| CAS Number | 189014-13-9[2][3][4] |
| Molecular Formula | C5H5IN2O[2][3] |
| Molecular Weight | 236.01 g/mol [2][3] |
| Appearance | Likely a solid powder or crystalline material. |
| Solubility | No specific data available. Assume solubility in organic solvents. |
| Storage Conditions | Store in a cool, dry, well-ventilated area, away from light and incompatible materials. Keep container tightly closed. |
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound to minimize exposure.
| Body Part | PPE Recommendation | Specifications & Best Practices |
| Hands | Chemical-resistant gloves | Nitrile, neoprene, or other appropriate chemical-resistant gloves should be worn.[1][5] Always inspect gloves for tears or contamination before use and replace them immediately if compromised.[1] |
| Eyes/Face | Safety goggles with side-shields or a face shield | To protect from splashes and dust, safety goggles conforming to recognized standards (e.g., ANSI Z87.1) are mandatory.[1] A face shield may be required for procedures with a high risk of splashing.[1][5] |
| Body | Laboratory Coat | A standard, long-sleeved laboratory coat should be worn to protect skin and clothing from contamination.[1][2] For larger quantities or when there is a significant risk of splash, chemical-resistant coveralls may be necessary.[6][7] |
| Respiratory | NIOSH-approved Respirator | All work should be conducted in a certified chemical fume hood to avoid inhalation of dust.[1][8] If engineering controls are insufficient or during a spill cleanup, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is necessary.[1][6] |
Operational Plan: Safe Handling Workflow
A systematic approach is essential for the safe handling of this compound. The following step-by-step workflow must be implemented to minimize exposure and prevent accidents.
1. Preparation and Pre-Handling:
-
Ensure the designated work area, preferably a chemical fume hood, is clean and uncluttered.[8]
-
Verify that a calibrated emergency eyewash station and safety shower are readily accessible.[1]
-
Assemble all necessary equipment, including spatulas, weighing paper, and containers.
-
Review the Safety Data Sheets of any other chemicals being used in the procedure.
2. Weighing the Compound:
-
Whenever possible, weigh the powdered substance inside a chemical fume hood or a powder weighing station to control airborne particles.[2][8]
-
If a balance cannot be placed inside a hood, use an enclosure or a draft shield.[2]
-
Use anti-static weighing dishes to prevent dispersal of the powder.
-
Handle the compound gently to avoid creating dust.
3. Dissolving the Compound:
-
If preparing a solution, add the solid to the solvent slowly.
-
Ensure the process is conducted within a fume hood.
-
Keep the container covered as much as possible during dissolution.
4. Post-Handling:
-
Thoroughly clean the work area, including the balance and any spatulas used.
-
Wipe down surfaces with an appropriate solvent to decontaminate them.
-
Dispose of any contaminated disposables, such as weighing paper and gloves, as hazardous waste.
5. Personal Decontamination:
-
After handling is complete, remove PPE in the correct order to avoid cross-contamination.
Disposal Plan
As a halogenated organic compound, this compound and its waste must be disposed of following specific protocols to prevent environmental contamination and ensure safety.
1. Waste Segregation:
-
All solid waste contaminated with this compound (e.g., gloves, weighing paper, paper towels) must be placed in a designated, sealed, and clearly labeled hazardous waste container.
-
Solutions containing this compound should be collected in a separate, sealed, and labeled container for halogenated organic liquid waste.[1][9]
-
Do not mix halogenated waste with non-halogenated waste streams.[1][10][11]
2. Container Labeling:
-
All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name ("this compound"), and the appropriate hazard warnings (e.g., "Irritant," "Toxic").[1]
-
Keep a log of the contents of the waste container.[9]
3. Storage of Waste:
-
Store waste containers in a designated satellite accumulation area that is secure and has secondary containment.[11]
-
Ensure containers are kept closed except when adding waste.[1]
4. Final Disposal:
-
Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
The likely method of final disposal for halogenated organic waste is high-temperature incineration at an approved facility.[9][10][12]
Experimental Workflow Diagram
Caption: A flowchart illustrating the key steps for safely handling this compound.
References
- 1. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 2. ehs.wisc.edu [ehs.wisc.edu]
- 3. artsci.usu.edu [artsci.usu.edu]
- 4. gz-supplies.com [gz-supplies.com]
- 5. uah.edu [uah.edu]
- 6. realsafety.org [realsafety.org]
- 7. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 8. safety.duke.edu [safety.duke.edu]
- 9. bucknell.edu [bucknell.edu]
- 10. documents.uow.edu.au [documents.uow.edu.au]
- 11. campusoperations.temple.edu [campusoperations.temple.edu]
- 12. otago.ac.nz [otago.ac.nz]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
